2,4-Dichlorophenylacetic acid
Description
Historical Context and Evolution of Research Perspectives
The story of 2,4-Dichlorophenylacetic acid is intrinsically linked to the advent of modern synthetic herbicides. Following the discovery and commercialization of 2,4-D in the 1940s, a new era in chemical weed control began. ebsco.comcambridge.orgfrontiersin.org This led to extensive research not only on the primary compound but also on its derivatives, metabolites, and related structures, including this compound.
Early research was largely driven by the need to understand the mode of action, environmental fate, and non-target effects of phenoxyacetic acid herbicides. ebsco.comcambridge.org Initial perspectives often viewed this compound as a metabolite or a structural analog of 2,4-D. Over time, research has evolved to consider the compound in its own right, investigating its unique chemical and biological properties. This shift has been propelled by advancements in analytical techniques that allow for more precise detection and quantification in various environmental and biological matrices. deswater.comfao.orgspringernature.comnih.gov
Significance in Environmental and Biological Sciences Research
The significance of this compound in environmental and biological sciences is multifaceted. In environmental science, it is recognized as a pollutant that can be found in soil, water, and air, particularly in areas with high herbicide usage. who.intnih.gov Its presence raises concerns about the contamination of drinking water and potential impacts on ecosystems. who.intmdpi.com
In biological sciences, research has focused on the metabolic pathways of 2,4-D and related compounds in various organisms, from microorganisms to plants and animals. lsu.edunih.govpjoes.commdpi.com Understanding how organisms metabolize this compound is crucial for assessing its potential for bioaccumulation and its effects at the cellular and molecular levels. lsu.edupjoes.com The compound has also been instrumental as a chemical probe to investigate the action of auxins, a class of plant hormones. xtbg.ac.cn
Current Research Landscape and Unresolved Questions
The current research landscape for this compound is dynamic, with ongoing studies exploring its environmental behavior, biodegradation, and potential for bioremediation. nih.govmdpi.com A significant area of focus is the microbial degradation of this and other chlorinated aromatic compounds. nih.govmdpi.comwikipedia.org Researchers are identifying and characterizing microbial strains and the specific enzymes and genes involved in breaking down these pollutants. nih.govmdpi.comijiset.com
Despite considerable progress, several questions remain unresolved. The precise molecular mechanisms of its action in various organisms are still not fully understood. xtbg.ac.cn Furthermore, while the evolution of herbicide resistance in weeds is a major concern for agriculture, the specific role and evolution of resistance mechanisms related to this compound are areas that require further investigation. pnas.org The long-term ecological impacts of low-level exposure to this compound also warrant continued research to ensure the protection of environmental and human health. nih.gov
Detailed Research Findings
Environmental Fate and Biodegradation
The environmental persistence of this compound and its parent compound, 2,4-D, is a key area of research. While 2,4-D is known to degrade relatively quickly in aerobic soil and water environments, its half-life can vary depending on conditions. wikipedia.orgcdc.govresearchgate.net The degradation is primarily microbial, with numerous bacterial and fungal species capable of utilizing these compounds as a carbon source. nih.govpjoes.commdpi.comwikipedia.org
Table 1: Environmental Half-life of 2,4-D (as an indicator for related compounds)
| Environment | Condition | Half-life |
| Aerobic Mineral Soil | - | 6.2 days wikipedia.orgcdc.gov |
| Anaerobic Aquatic | - | 41 to 333 days cdc.gov |
| Soil (Field Dissipation) | - | 59.3 days researchgate.net |
| Aqueous Photolysis | 25°C | 13.0 days researchgate.net |
The biodegradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently other intermediates. nih.govd-nb.info The key enzymes and genes involved in these pathways, such as the tfd gene cluster in Cupriavidus necator JMP134, have been extensively studied. nih.govmdpi.com
Metabolism in Organisms
In plants, 2,4-D and related compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible broadleaf plants. frontiersin.orgxtbg.ac.cnorst.edu Research has shown that plants can metabolize these compounds, and the rate and pathway of metabolism can influence their tolerance. frontiersin.org
In animals, studies have shown that 2,4-D is generally rapidly excreted, primarily in the urine. 24d.info However, the molecular mechanisms of its toxicity are still under investigation, with some studies suggesting the induction of oxidative stress and changes in mitochondrial function. pjoes.com
Analytical Methods
The detection and quantification of this compound and related compounds in various samples are crucial for research and monitoring. Several analytical methods have been developed and refined over the years. deswater.comfao.orgspringernature.comnih.govepa.gov
Table 2: Common Analytical Methods for 2,4-D and Related Compounds
| Method | Matrix | Detection Limit |
| High-Performance Liquid Chromatography (HPLC) | Water, Urine | 0.004 - 15 µg/L deswater.comspringernature.comnih.gov |
| Gas Chromatography (GC) | Urine | 1 µg/L nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Cotton Seed | 0.01 mg/kg fao.org |
| Immunoassay | Soil, Water | 0.1 - 5.0 mg/kg (soil), 10 µg/L (water) epa.gov |
Phytoremediation Research
Phytoremediation, the use of plants to remove pollutants from the environment, is a promising area of research for contaminants like this compound. ijiset.comoup.comoup.comresearchgate.net Studies have investigated the ability of certain plant species, sometimes in conjunction with pollutant-degrading bacteria, to take up and degrade these herbicides. oup.comoup.com For example, research has shown that inoculating plants with endophytic bacteria capable of degrading 2,4-D can enhance the plant's ability to remove the compound from the soil. oup.comoup.com Recent studies have even explored the use of LED lights to accelerate the phytoremediation process. figshare.com
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWLJKTGBZMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041363 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19719-28-9 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4-Dichlorophenylacetic acid | |
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| Record name | 19719-28-9 | |
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| Record name | 2,4-Dichlorophenylacetic acid | |
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| Record name | 2,4-dichlorophenylacetic acid | |
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| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |
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Environmental Behavior and Dynamics of 2,4 Dichlorophenylacetic Acid
Environmental Distribution and Transport Processes
The movement and distribution of 2,4-D in the environment are influenced by a combination of its chemical properties and various environmental factors. who.int
Atmospheric Transport and Deposition Mechanisms
While most forms of 2,4-D are supplied as amine salts which have low volatility, certain ester formulations can volatilize during and after application. who.intcdc.gov Gas-phase 2,4-D has been detected in the atmosphere during application, suggesting rapid volatilization from spray droplets. mdpi.com Once in the atmosphere, it can be transported over short and long distances. who.intmdpi.com The primary mechanisms for its removal from the atmosphere are reaction with hydroxyl radicals, with an estimated half-life of about one day, and wet deposition after dissolving in water droplets. juniperpublishers.comnih.gov
Aquatic System Distribution: Surface Water and Groundwater
2,4-D is frequently detected in surface waters, including streams, rivers, and wetlands, particularly in areas of high usage. nih.govhealth.state.mn.usbioone.org It can enter aquatic systems through direct application for controlling aquatic weeds, spray drift, and runoff from treated agricultural and urban areas. cdc.govjuniperpublishers.comcanada.cacanada.ca Its high water solubility contributes to its presence in the water column. canada.cascielo.br
The potential for 2,4-D to contaminate groundwater is a significant concern due to its mobility in soil. cdc.govcanada.ca It has been detected in groundwater supplies in Europe and North America. pc-progress.com However, its presence in groundwater can be limited by its relatively rapid degradation in the upper soil layers. canada.ca In anaerobic groundwater conditions, its degradation is significantly slower, leading to greater persistence. canada.cacanada.ca
Soil Mobility and Leaching Potential
2,4-D generally exhibits high mobility in soils, making it prone to leaching. cdc.govnih.gov Several factors influence its movement through the soil profile, including soil type, organic matter content, pH, and hydraulic conductivity. pc-progress.comnih.govscielo.org.co
Soil Composition: Sorption of 2,4-D increases with higher clay and organic matter content, which can reduce its mobility. pc-progress.comnih.gov Conversely, sandy soils with low organic matter allow for greater movement and leaching. pc-progress.com
pH: Soil pH plays a crucial role; in anionic form at higher pH, 2,4-D is more mobile due to repulsion between the negatively charged herbicide and soil particles. canada.caresearchgate.net
Organic Matter: While increased organic matter generally enhances sorption, partially decomposed organic matter can decrease sorption and increase desorption. nih.govresearchgate.net
Moisture and Hydraulic Conductivity: Higher soil moisture and hydraulic conductivity are directly related to increased leaching of the herbicide. scielo.org.co
Studies have calculated various indices to predict its leaching potential. The Groundwater Ubiquity Score (GUS) and Leachability Index (LIX) values for 2,4-D in some urban soils suggest a high potential to leach from the surface to groundwater. nih.gov For instance, LIX values in some urban soils were found to be below 0.5, indicating low to moderate leaching potential. nih.gov
Inter-Compartmental Exchange Dynamics (e.g., Water-Sediment, Air-Soil)
The exchange of 2,4-D between different environmental compartments is a dynamic process.
Water-Sediment Exchange: In aquatic systems, 2,4-D can be adsorbed by bottom sediments, which can act as a temporary sink. bioone.orginchem.org However, this process is often reversible, and sediments can release the herbicide back into the water column. bioone.orgpc-progress.com Studies have shown that a significant percentage (between 62% and 100%) of sorbed 2,4-D can be released from sediments within hours. bioone.org The amount of organic carbon in the sediment and the pH of the water are key factors influencing this exchange. bioone.org
Air-Soil Exchange: Volatilization from soil surfaces represents an exchange from the soil to the atmosphere, particularly for ester formulations. inchem.org This process is influenced by temperature and soil moisture. inchem.org Conversely, atmospheric deposition can transfer 2,4-D from the air back to the soil. nih.gov Upward movement of 2,4-D in the soil can occur as the surface dries, concentrating it at the surface where it is more susceptible to volatilization or transport by wind. nih.gov
Persistence and Degradation Pathways in Environmental Matrices
The persistence of 2,4-D in the environment is largely determined by the rate of its degradation, which can occur through both biotic and abiotic processes.
Soil Degradation Kinetics and Factors Influencing Persistence
Microbial degradation is the primary pathway for the breakdown of 2,4-D in soil. cdc.govresearchgate.netnih.gov The rate of degradation is influenced by a complex interplay of soil properties, microbial populations, and environmental conditions.
The degradation of 2,4-D in soil often follows a pattern characterized by an initial lag phase, during which microbial populations adapt, followed by a period of rapid mineralization. pc-progress.com The half-life of 2,4-D in soil can be relatively short, with reported values ranging from a few days to several weeks. cdc.govcdc.gov For example, one study reported a half-life of about 6 days in an aerobic mineral soil, while another found a field dissipation half-life of 59.3 days. cdc.govresearchgate.net In a study of a rice field under flooded conditions, the DT50 (time for 50% dissipation) was 11.4 days. researchgate.net
Factors Influencing Soil Degradation:
Microbial Populations: The presence and activity of specific microorganisms capable of degrading 2,4-D are crucial. pc-progress.comnih.gov Genera such as Pseudomonas, Cupriavidus, and Sphingomonas are known to be effective degraders. nih.govfrontiersin.orgvjs.ac.vn Inoculation of soil with such bacteria has been shown to significantly increase degradation rates. vjs.ac.vnscielo.br
Soil Characteristics: Soil type, organic matter content, and pH significantly affect degradation kinetics. pc-progress.comnih.gov
pH: Soil pH affects both the chemical form of 2,4-D and microbial activity. acs.org Degradation rates have been observed to increase with decreasing initial pH values in some systems. acs.org
Nutrient Content: The availability of nutrients, such as nitrogen, can influence microbial activity and, consequently, the rate of herbicide mineralization. nih.gov
Moisture and Temperature: Soil moisture and temperature are critical environmental factors. who.int Degradation is generally faster under warm, moist conditions that are favorable for microbial growth. who.int
Initial Concentration: The initial concentration of 2,4-D can also affect its degradation kinetics. acs.org
Degradation Kinetics Models:
The degradation of 2,4-D in soil has been described by various kinetic models. In some cases, a pseudo-first-order kinetic model has been found to be a good fit, particularly in the initial stages of degradation. acs.org Other studies have noted a two-stage kinetic model, with an initial rapid phase followed by a slower phase. acs.org
Interactive Data Tables
Table 1: Soil Properties and 2,4-D Sorption/Mineralization
| Soil Type | Organic Matter (%) | pH | Freundlich Distribution Coefficient (Kƒ) µg⁽¹⁻¹/ⁿ⁾ g⁻¹ mL¹/ⁿ | Mineralization Half-life (days) | Reference |
|---|---|---|---|---|---|
| Clay | 3.3 | 7.9 | - | 10 (45% mineralized) | pc-progress.com |
| Loamy | 5.9 | 9.1 | - | 10 (48% mineralized) | pc-progress.com |
| Sandy | 1.5 | 5.8 | - | Slower than clay/loam | pc-progress.com |
| Soil 1 | - | - | 0.81 | 22 | nih.gov |
Table 2: Half-life of 2,4-D in Different Environmental Matrices
| Matrix | Condition | Half-life (days) | Reference |
|---|---|---|---|
| Soil | Aerobic Mineral | 6.2 | cdc.gov |
| Soil | Field Dissipation | 59.3 | researchgate.net |
| Soil | Flooded (Rice) | 11.4 (DT50) | researchgate.net |
| Water | Aerobic Aquatic | 15 | cdc.gov |
| Water | Anaerobic Aquatic | 41 - 333 | cdc.gov |
| Water | Hydrolysis (pH 7) | 39 | researchgate.net |
| Atmosphere | Photodegradation | 1 | juniperpublishers.comnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-Dichlorophenylacetic acid |
| 2,4-dichlorophenol (B122985) |
| 2-methyl-4-chlorophenoxyacetic acid |
| 4-chlorophenol (B41353) |
| Indoleacetic oxidase |
| Butoxyethyl ester |
| Diethanolamine salt |
| Dimethyl amine salt |
| Ethylhexyl ester |
| Isopropyl ester |
| Isopropylamine salt |
| Sodium salt |
Aerobic and Anaerobic Conditions in Soil
Under aerobic conditions, 2,4-D is readily degraded by soil microorganisms. wikipedia.orgcanada.ca The half-life of 2,4-D in aerobic mineral soils is estimated to be around 6.2 days. wikipedia.orgorst.edu The degradation process involves hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.orgorst.edu In contrast, anaerobic degradation of 2,4-D is a much slower process. juniperpublishers.com The half-life of 2,4-D under anaerobic conditions can range from 41 to 333 days. wikipedia.orgorst.edu One study calculated the half-life for anaerobic degradation of 14C-2,4-D in water to be 312 days. inchem.org Research has also explored the role of iron-reducing bacteria in anaerobic degradation, though some studies have cast doubt on the hypothesis that mineral-bound Fe(II) species significantly augment this process. nih.gov
Influence of Soil Properties (e.g., Microbial Activity, Water Content)
Microbial activity is the primary driver of 2,4-D degradation in soil. nih.gov The presence of a healthy microbial community is crucial for its breakdown. juniperpublishers.com Factors that favor microbial growth, such as warm, moist conditions and the presence of organic matter, accelerate the disappearance of 2,4-D. who.int Soil sterilization, on the other hand, inhibits its breakdown. who.int
The rate of degradation can vary significantly depending on the soil type. For instance, the half-life of 2,4-D has been reported to range from two days in a silt loam to about 40 days in a sandy clay. inchem.org In a study comparing three different agricultural soils, mineralization was the main process limiting 2,4-D availability. pc-progress.com In clay and loamy soils, 45% and 48% of the applied dose were mineralized after 10 days, respectively. pc-progress.com Mineralization in sandy soil was initially slower due to longer lag times. pc-progress.com The addition of organic fertilizers, like compost, can enhance microbial activity and improve the soil's capacity to degrade 2,4-D. researchgate.net
The mobility of 2,4-D in soil is influenced by its low binding affinity in mineral soils and sediments, making it intermediately to highly mobile. wikipedia.orgorst.edu Its potential to leach into groundwater is a concern, though this is often mitigated by its relatively short half-life in many soil types. cdc.gov
Aquatic Degradation Dynamics
In aquatic environments, the degradation of 2,4-D is influenced by a combination of microbial metabolism, photolysis, and hydrolysis.
Aerobic and Anaerobic Aquatic Metabolism
Similar to soil environments, aerobic conditions in water facilitate the relatively rapid degradation of 2,4-D. The aerobic aquatic metabolism half-life of 2,4-D is estimated to be about 15 days. orst.educdc.govcdc.gov Conversely, under anaerobic aquatic conditions, 2,4-D is significantly more persistent, with a half-life ranging from approximately 41 to 333 days. wikipedia.orgorst.educdc.govcdc.gov The rate of biodegradation is dependent on factors such as nutrient levels, temperature, and the availability of oxygen. juniperpublishers.com
Photolysis Mechanisms and Byproducts in Aqueous Systems
Photolysis, or the breakdown of the chemical by light, is an important degradation pathway for 2,4-D in sunlit surface waters. who.intcdc.govcdc.gov Direct photolysis in water is a slow process; however, the presence of other substances can accelerate it. researchgate.net The photodegradation process involves the absorption of UV light, leading to the formation of various byproducts.
Research has shown that the degradation of 2,4-D under UV irradiation proceeds through the formation of intermediates. researchgate.net Identified byproducts of photolysis include 2,4-dichlorophenol, chlorohydroxyphenoxyacetic acid, 4-chlorocatechol, and 1,2,4-benzenetriol, which can eventually polymerize into humic acids. researchgate.net The intensity of the UV light significantly impacts the rate of degradation and the concentration of these intermediates. researchgate.net The addition of substances like titanium dioxide (TiO2) or hydrogen peroxide (H2O2) can enhance the photolytic degradation of 2,4-D. researchgate.net The hydroxyl radical (•OH) plays a key role in the oxidative breakdown of 2,4-D during photolysis. capes.gov.br
Hydrolysis in Aqueous Environments
Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for the 2,4-D acid form under typical environmental pH conditions (pH 5-9). inchem.orgcdc.govcdc.gov However, the ester forms of 2,4-D are susceptible to hydrolysis, and this process is pH-dependent. who.int The hydrolysis of 2,4-D esters is significantly faster in basic water. inchem.orgresearchgate.net For example, the half-life for hydrolysis of the 2-butoxyethyl ester at pH 9 is only 0.6 hours. inchem.org The ethylhexyl form of 2,4-D also rapidly hydrolyzes in water to the 2,4-D acid, with a degradation half-life of less than one day. orst.edu
Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)
In the atmosphere, 2,4-D can exist in both vapor and particulate phases. cdc.gov The primary degradation process for vapor-phase 2,4-D is its reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this reaction is about 19 hours. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere through wet and dry deposition. cdc.gov
Interactive Data Tables
Table 1: Half-life of this compound in Different Environmental Compartments
| Environment | Condition | Half-life | Reference(s) |
| Soil | Aerobic | 6.2 days | wikipedia.orgorst.edu |
| Soil | Anaerobic | 41 - 333 days | wikipedia.orgorst.edu |
| Aquatic | Aerobic | 15 days | orst.educdc.govcdc.gov |
| Aquatic | Anaerobic | 41 - 333 days | wikipedia.orgorst.educdc.govcdc.gov |
| Atmosphere | Vapor Phase | ~19 hours | cdc.gov |
Table 2: Byproducts of this compound Photolysis
| Byproduct | Reference(s) |
| 2,4-Dichlorophenol | researchgate.net |
| Chlorohydroxyphenoxyacetic acid | researchgate.net |
| 4-Chlorocatechol | researchgate.net |
| 1,2,4-Benzenetriol | researchgate.net |
| Humic acids | researchgate.net |
Identification and Fate of Environmental Metabolites and Transformation Products
The environmental degradation of this compound (2,4-D) results in the formation of various metabolites and transformation products, the nature and distribution of which are dependent on environmental conditions and microbial activity. The primary transformation pathways involve microbial metabolism, which can occur under both aerobic and anaerobic conditions, leading to a range of intermediate compounds.
Under aerobic conditions, the degradation of 2,4-D is often initiated by the cleavage of the ether bond, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) in many soil bacteria. mdpi.comnih.gov This initial step predominantly forms 2,4-dichlorophenol (2,4-DCP), which is a major and frequently detected metabolite in both soil and water. ethz.chwho.int Another significant aerobic metabolite is chlorohydroquinone. canada.ca
In anaerobic environments, the degradation of 2,4-D is considerably slower. juniperpublishers.com The major metabolites identified under these conditions include 2,4-DCP and carbon dioxide, with 4-chlorophenol and 2,4-dichloroanisole (B165449) (2,4-DCA) being recognized as minor metabolites. juniperpublishers.com The formation of 2,4-DCA is believed to occur through the microbial methylation of 2,4-DCP. wisc.educdnsciencepub.com
Fungal metabolism of 2,4-D introduces additional transformation pathways. For instance, strains of Aspergillus niger have been shown to metabolize 2,4-D through hydroxylation of the aromatic ring, leading to the formation of compounds such as 2,4-dichloro-5-hydroxyphenylacetic acid and 2,5-dichloro-4-hydroxyphenylacetic acid. mdpi.comnih.govepa.gov Some fungal pathways also proceed through 2,4-DCP, which is subsequently metabolized to other intermediates like catechol. nih.govresearchgate.net
The following table summarizes the key environmental metabolites and transformation products of this compound identified in various studies.
Table 1: Key Environmental Metabolites of this compound
| Metabolite/Transformation Product | Formation Conditions/Organism | Role/Significance |
|---|---|---|
| 2,4-Dichlorophenol (2,4-DCP) | Aerobic and anaerobic degradation by various bacteria (e.g., Cupriavidus necator JMP134, Arthrobacter sp.). nih.govcdnsciencepub.comnih.gov | A major and primary metabolite. ethz.chwho.int It is an intermediate in further degradation pathways but can also persist under certain conditions. |
| 3,5-Dichlorocatechol (B76880) (3,5-DCC) | Aerobic degradation, formed from the hydroxylation of 2,4-DCP by bacteria like Cupriavidus gilardii T-1. mdpi.comnih.gov | A key intermediate in the tfd gene-mediated degradation pathway, preceding ring cleavage. nih.gov |
| 4-Chlorophenol (4-CP) | Anaerobic aquatic metabolism; also formed from the dechlorination of 2,4-DCP. juniperpublishers.comoup.com | A minor metabolite observed under anaerobic conditions. juniperpublishers.com |
| 2-Chlorohydroquinone | Aerobic aquatic metabolism. | A major metabolite identified in some aquatic degradation studies. canada.cajuniperpublishers.com |
| 2,4-Dichloroanisole (2,4-DCA) | Anaerobic aquatic metabolism; microbial methylation of 2,4-DCP. juniperpublishers.comwisc.edu | A minor metabolite formed under anaerobic conditions. juniperpublishers.com |
| 2,4-dichloro-5-hydroxyphenylacetic acid | Fungal metabolism by Aspergillus niger. mdpi.comnih.govsci-hub.se | A product of aromatic ring hydroxylation. nih.gov |
| 2,5-dichloro-4-hydroxyphenylacetic acid | Fungal metabolism by Aspergillus niger. mdpi.comnih.govsci-hub.se | A product of aromatic ring hydroxylation, sometimes involving a chloride shift. epa.gov |
| Catechol | Fungal metabolism by Aspergillus niger, following the formation of 2,4-DCP. nih.govresearchgate.net | An intermediate resulting from de-halogenation and hydroxylation of 2,4-DCP. nih.gov |
| 4-chlorophenoxyacetate | Bacterial degradation by organisms like Azotobacter chroococcum. ethz.ch | Formed by the removal of the chloride at the 2-position. ethz.ch |
| Chloroacetate | Bacterial degradation by organisms like Pseudomonas cepacia P166. ethz.ch | An accumulating intermediate in some degradation pathways. ethz.ch |
The fate of these primary metabolites is often further degradation through established biochemical pathways, particularly in aerobic environments. The pathway beginning with 2,4-DCP is well-documented and involves a series of enzymatic reactions encoded by the tfd genes in bacteria such as Cupriavidus necator JMP134. nih.gov This pathway ultimately leads to the cleavage of the aromatic ring and the entry of the resulting compounds into the central metabolic cycles of the microorganisms, such as the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov
The degradation of 2,4-DCP to 3,5-dichlorocatechol is a critical step, which is then followed by ortho-cleavage of the catechol ring. nih.govethz.ch The subsequent intermediates are systematically broken down into smaller, non-chlorinated molecules.
The following table details the sequential breakdown of 2,4-Dichlorophenol, a primary metabolite of 2,4-D.
Table 2: Subsequent Degradation Pathway of 2,4-Dichlorophenol (2,4-DCP)
| Intermediate Metabolite | Preceding Compound | Forming Enzyme (Gene) | Subsequent Compound |
|---|---|---|---|
| 3,5-Dichlorocatechol (3,5-DCC) | 2,4-Dichlorophenol | 2,4-DCP hydroxylase (TfdB) | 2,4-dichloro-cis,cis-muconate |
| 2,4-dichloro-cis,cis-muconate (DCMA) | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase (TfdC) | 2-chlorodienelactone |
| 2-chlorodienelactone (CDL) | 2,4-dichloro-cis,cis-muconate | Chloromuconate cycloisomerase (TfdD) | 2-chloromaleylacetate |
| 2-chloromaleylacetate (CMA) | 2-chlorodienelactone | Chlorodienelactone hydrolase (TfdE) | Maleylacetate |
| Maleylacetate | 2-chloromaleylacetate | Chloromaleylacetate reductase (TfdF) | 3-oxoadepate |
This pathway is primarily based on the degradation by Cupriavidus necator JMP134 and similar bacteria. mdpi.comnih.gov
Biological and Ecological Interactions of 2,4 Dichlorophenylacetic Acid
Ecotoxicological Investigations on Non-Target Organisms
The widespread use of 2,4-Dichlorophenylacetic acid (2,4-D) has prompted extensive research into its effects on organisms not targeted by its herbicidal action. These investigations are critical for understanding the broader ecological implications of its application in various environments.
The impact of 2,4-D on aquatic life is highly dependent on its chemical formulation. Ester formulations of 2,4-D are generally more toxic to fish and aquatic invertebrates than the salt and acid forms. juniperpublishers.com Some ester forms are classified as highly toxic to fish and other aquatic life. epa.gov In contrast, salt formulations are registered for use in controlling aquatic weeds. juniperpublishers.com
Studies have shown that 2,4-D generally exhibits slight toxicity to fish and aquatic invertebrates. epa.gov However, certain ester forms can be moderately to highly toxic to these organisms. epa.gov For instance, some esters are considered "moderately toxic" to freshwater invertebrates, which can be a food source for fish like salmonids. epa.gov A meta-analysis revealed that vertebrates, particularly fish, experience higher mortality rates from 2,4-D exposure. beyondpesticides.org The chemical can cause asphyxia in waterways by decreasing dissolved oxygen levels. beyondpesticides.org
Acute toxicity studies have reported a wide range of lethal concentrations (LC50) for various aquatic species. For freshwater fish, 48-96 hour LC50 values range from 1.4 to 4800 mg/L across 23 species. waterquality.gov.au For freshwater crustaceans, the 48-96 hour LC50 or EC50 (immobilization) values are between 1.8 and 144 mg/L for eight species. waterquality.gov.au In a study on the neotropical fish Cnesterodon decemmaculatus, the 96-hour LC50 value for a commercial 2,4-D formulation was determined to be 1008 mg/L. nih.gov Behavioral changes such as lethargy and abnormal swimming were also observed in the fish. nih.gov Another study on guppies (Poecilia vivipara) found an estimated LC50 of 34.64 µl/L and observed gill and liver damage. scielo.br
Table 1: Acute Toxicity of this compound (Acid Formulation) to Various Aquatic Organisms
| Organism Group | Number of Species Tested | Test Duration (hours) | LC50/EC50 Range (mg/L) |
| Freshwater Fish | 23 | 48-96 | 1.4 - 4800 |
| Freshwater Crustaceans | 8 | 48-96 | 1.8 - 144 |
| Freshwater Insects | 2 | 48-96 | 1.6 - 44 |
| Marine Fish | 2 | 48-96 | 1.5 - 3.5 |
| Marine Crustaceans | 1 | 48-96 | 3370 - 6730 |
| Marine Molluscs | 1 | 96 | 259 |
On land, 2,4-D is considered to have moderate toxicity to birds and mammals. epa.gov Studies on birds, including their eggs, have generally shown low toxicity from acute oral and short-term dietary exposure. inchem.org A meta-analysis identified birds as having a high mortality rate upon exposure to 2,4-D. nih.gov
The impact on terrestrial invertebrates varies. For honeybees (Apis mellifera), 2,4-D is considered practically non-toxic, with a 24-hour LC50 estimated at 104 and 115 μg per bee. juniperpublishers.com However, honeybee larvae are susceptible to being killed by 2,4-D. centerforfoodsafety.org In contrast, carabid beetles experienced over 50% mortality after four days of exposure to sand treated with 1 g/m² of 2,4-D. juniperpublishers.com The 48-hour LC50 for the earthworm Lumbricus rubellus exposed to treated filter paper was 61.6 μg/cm². juniperpublishers.com The effects on soil microorganisms are species-dependent. juniperpublishers.com Some soil bacteria, such as Azospirillum brasilense Cd and some Rhizobium species, have shown toxic effects from 2,4-D, while high concentrations can increase fungal populations. mdpi.com Numerous bacterial and fungal strains, including Pseudomonas, Sphingomonas, and Mortierella, have been identified as capable of degrading 2,4-D in the soil. nih.govscialert.net
Table 2: Ecotoxicity of this compound to Terrestrial Organisms
| Organism | Endpoint | Value | Reference |
| Birds | Acute/Short-term dietary | Low toxicity | inchem.org |
| Honeybees (Apis mellifera) | 24-hour LC50 | 104-115 µ g/bee | juniperpublishers.com |
| Carabid Beetles | Mortality | >50% at 1 g/m² | juniperpublishers.com |
| Earthworms (Lumbricus rubellus) | 48-hour LC50 | 61.6 µg/cm² | juniperpublishers.com |
As a selective herbicide, 2,4-D is designed to kill broadleaf weeds while leaving most grasses unharmed. wikipedia.org However, its effects can extend to non-target plant species. All tested forms of 2,4-D have shown relatively high toxicity to vascular plants. epa.gov Drift from 2,4-D applications can alter plant communities by favoring annual weeds and grasses over native flowering plants. centerforfoodsafety.org Studies have documented that non-target terrestrial plant injury from 2,4-D can be significantly higher than that from other herbicides like glyphosate (B1671968). msu.edu
In microcosm studies, Japanese turnip (Raphanus sativus) and onion (Allium cepa) were negatively affected by exposure to 2,4-D, with the turnip showing greater sensitivity in terms of biomass and growth reduction. oup.comnih.gov At low concentrations, however, 2,4-D can act as a growth promoter. primescholars.com For example, it has been observed to increase root length in radishes. primescholars.com In tissue culture, low doses of 2,4-D are used to induce callus formation by mimicking auxins. bio-world.com
The toxic effects of 2,4-D vary significantly among different species. juniperpublishers.com In aquatic environments, ester formulations are more toxic than acid or salt forms, and there are sensitivity variations among different invertebrate species to the same formulation. inchem.org For instance, daphnids have been found to be more sensitive to the toxic action of 2,4-D-based herbicides compared to fish. researchgate.net
Molecular Mechanisms of Action in Plants (Herbicide Specific)
The herbicidal action of 2,4-D stems from its ability to function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnrevistacultivar.com As a chemical analogue of auxin, it is absorbed by the leaves and transported to the plant's meristems, the sites of active growth. mt.govbyjus.com
At herbicidal concentrations, 2,4-D induces uncontrolled and unsustainable growth in susceptible broadleaf plants. wikipedia.orgtoku-e.com Unlike natural auxins, which are quickly metabolized by the plant, 2,4-D persists, leading to a cascade of disruptive physiological effects. xtbg.ac.cn This prolonged stimulation disrupts the plant's normal hormonal balance. xtbg.ac.cn
The sustained auxin-like activity of 2,4-D leads to several key downstream effects that contribute to plant death. It triggers the overproduction of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA). xtbg.ac.cnresearchgate.net This hormonal imbalance causes a range of symptoms, including stem curling, leaf withering, and ultimately, the death of the plant. mt.govresearchgate.net The compound alters cell wall plasticity and influences protein synthesis, further contributing to the lethal, uncontrolled growth. byjus.com The interaction with other hormone signaling pathways, such as those for jasmonic acid and salicylic (B10762653) acid, can also be disrupted by 2,4-D. nih.gov Furthermore, 2,4-D has been shown to induce the production of reactive oxygen species (ROS), which cause oxidative damage and contribute to cell death. researchgate.netnih.gov
Interaction with Auxin Receptors and Signaling Pathways (e.g., TIR1 F-box protein, Aux/IAA protein degradation, ARF family activation)
This compound (2,4-D) acts as a molecular mimic of the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnnih.gov Its herbicidal activity stems from its interaction with the auxin signaling pathway, which begins with its perception by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related Auxin Signaling F-box (AFB) proteins. tandfonline.comnih.gov These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. oup.compnas.org
Auxin, including 2,4-D, acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. xtbg.ac.cnoup.com This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. tandfonline.commdpi.com The degradation of these repressor proteins releases the Auxin Response Factor (ARF) transcription factors from inhibition. xtbg.ac.cnmdpi.com Once freed, ARF proteins can bind to auxin-response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription and leading to a cascade of downstream physiological effects. xtbg.ac.cnnih.gov
While both natural auxins and 2,4-D utilize this pathway, the relative stability and persistence of 2,4-D within the plant lead to a continuous and unregulated activation of auxin responses. researchgate.netnih.gov The TIR1 protein is considered the primary receptor for 2,4-D. xtbg.ac.cn Different TIR1/AFB homologs can exhibit varying specificities for different auxinic compounds, which may explain differences in plant responses to various synthetic auxins. nih.govnih.gov
Cellular and Physiological Responses in Sensitive Plants (e.g., abnormal growth, senescence, vascular tissue damage)
The overstimulation of the auxin signaling pathway by 2,4-D in sensitive dicotyledonous plants leads to a range of detrimental cellular and physiological responses. nih.govresearchgate.net Unlike natural auxins, which are tightly regulated and rapidly degraded, the persistence of 2,4-D causes sustained and uncontrolled growth. researchgate.netnih.gov
One of the most visible symptoms is abnormal growth, characterized by leaf epinasty (downward curling), stem twisting and curvature, and the formation of malformed leaves and stems. researchgate.netfrontiersin.org This unregulated cell division and elongation disrupts the plant's normal development. researchgate.net The compound also damages vascular tissues, which impairs the transport of water and nutrients throughout the plant. researchgate.netmdpi.com
Furthermore, 2,4-D induces premature senescence, the process of aging in plants. xtbg.ac.cnfrontiersin.org This is often linked to the overproduction of other plant hormones, such as ethylene and abscisic acid (ABA), which are triggered by the high levels of auxin activity. xtbg.ac.cnresearchgate.net The accumulation of reactive oxygen species (ROS) is another key toxic effect induced by 2,4-D application, contributing to cellular damage and stress responses that ultimately lead to plant death. xtbg.ac.cnresearchgate.net
Gene Expression Modulation in Response to this compound
Application of 2,4-D significantly alters the gene expression profile in sensitive plants. The primary effect is the upregulation of early auxin-responsive genes, a direct consequence of the degradation of Aux/IAA repressors and the activation of ARF transcription factors. mdpi.com These early-response genes include members of the Aux/IAA family itself, creating a negative feedback loop, as well as genes encoding various transcription factors and enzymes involved in growth and development. frontiersin.orgmdpi.com
Studies have shown that genes associated with the ubiquitin E3 ligase complex, F-box domains, and ARF transcription factors are significantly upregulated in response to 2,4-D treatment. frontiersin.org For example, in a study on cotton, several components of the 2,4-D/auxin-response pathway, including ubiquitin E3 ligase and ARF transcription factors, showed higher expression in sensitive lines compared to tolerant lines. frontiersin.org
Mechanisms of Resistance in Plant Populations
The evolution of resistance to 2,4-D in weed populations is a significant challenge in agriculture. Plants have developed several mechanisms to withstand the effects of this herbicide, broadly categorized as metabolic detoxification and impaired transport.
Metabolic Detoxification Pathways in Resistant Plants (e.g., hydroxylation, conjugation)
One of the primary mechanisms of resistance to 2,4-D is enhanced metabolic detoxification. soybeanresearchinfo.com Resistant plants are able to break down the herbicide into non-toxic or less toxic compounds more rapidly than susceptible plants. nih.gov This process typically involves a multi-phase detoxification system.
Phase I: Hydroxylation The initial step often involves hydroxylation of the 2,4-D molecule, a reaction frequently catalyzed by cytochrome P450 monooxygenases (P450s). nih.govacs.org For instance, in resistant waterhemp (Amaranthus tuberculatus), 2,4-D is hydroxylated to form 5-OH-2,4-D. nih.govbiorxiv.org This hydroxylation step is crucial as it renders the molecule inactive, losing its auxinic properties. nih.gov The involvement of P450s is supported by studies where the application of P450 inhibitors, like malathion, can reverse resistance. frontiersin.org
Phase II: Conjugation Following hydroxylation, the modified 2,4-D molecule undergoes conjugation, where it is linked to other molecules such as sugars or amino acids. nih.govcambridge.org In resistant waterhemp, the hydroxylated 2,4-D is conjugated with glucose to form 2,4-D-5-O-D-glucopyranoside. acs.org In contrast, susceptible plants may conjugate the parent 2,4-D molecule directly to amino acids like aspartate, forming metabolites that can still retain some toxicity. nih.govacs.org
Phase III: Further Modification and Sequestration The conjugated molecule can be further modified, for example, by malonylation, as seen in the formation of 2,4-D-(6'-O-malonyl)-5-O-D-glucopyranoside in resistant waterhemp. nih.govacs.org These complex metabolites are then typically sequestered into the vacuole, effectively removing them from the cytoplasm. frontiersin.org
This enhanced metabolic pathway in resistant plants is more efficient at detoxifying 2,4-D and produces less harmful metabolites compared to the pathways in susceptible plants. nih.gov
Impaired Transport Mechanisms in Resistant Plants (e.g., ABCB transporters)
Another mechanism of resistance involves altered transport of 2,4-D within the plant. nih.gov In some resistant weeds, the herbicide is not effectively translocated from the point of application (usually the leaves) to the sites of action in the meristematic tissues. oup.commdpi.com This impaired transport leads to the retention of 2,4-D in the treated leaves, preventing it from reaching lethal concentrations in critical growing points. oup.com
Genetic Basis of Resistance Development
The development of resistance to 2,4-D in weed populations is an evolutionary process driven by the selection pressure of repeated herbicide applications. pnas.org The underlying genetic basis for resistance can be complex and may involve single or multiple genes. nih.govsoybeanresearchinfo.com
In some cases, resistance to synthetic auxins has been linked to a single dominant allele, which suggests that resistance can evolve and spread relatively quickly within a population. pnas.org For instance, resistance in wild mustard (Sinapis arvensis) and kochia (Kochia scoparia) has been shown to be conferred by a single dominant gene. pnas.org
Metabolic resistance, often the most common mechanism, is typically polygenic, involving multiple genes that encode for detoxification enzymes like cytochrome P450s and glucosyltransferases. nih.govsoybeanresearchinfo.com The evolution of metabolic resistance can be a more complex process, potentially involving the upregulation or modification of several genes in the detoxification pathway. nih.govsoybeanresearchinfo.com
Target-site resistance, while less common for auxinic herbicides compared to other herbicide classes, can also occur. This may involve mutations in the genes encoding the auxin receptors, such as TIR1/AFB proteins, or the Aux/IAA coreceptors. nih.gov However, the essential role of these proteins in normal plant development might make such mutations less likely to be viable. pnas.org The genetic redundancy in the auxin receptor system, with multiple TIR1/AFB and Aux/IAA genes, could also contribute to the lower frequency of target-site resistance. pnas.org
The study of the genetic basis of resistance involves crossing resistant and susceptible plants and analyzing the inheritance patterns in the progeny to determine if the resistance is controlled by nuclear genes and how many genes are involved. soybeanresearchinfo.com
Metabolic and Microbial Degradation Pathways
Microbial Biodegradation of 2,4-Dichlorophenylacetic Acid
The ability to degrade 2,4-D is widely distributed among various soil and aquatic microorganisms. This capability is primarily driven by specific enzymatic systems that have been the subject of extensive research to understand their function and genetic basis.
Numerous bacterial and fungal species have been identified for their capacity to metabolize 2,4-D. mdpi.com These microorganisms are typically isolated from environments with a history of herbicide application. nih.govfrontiersin.org
Cupriavidus : Cupriavidus necator JMP134 (also known as Ralstonia eutropha and Alcaligenes eutrophus) is one of the most well-studied 2,4-D degrading bacteria. nih.govtandfonline.com Another identified strain, Cupriavidus campinensis BJ71, isolated from a wheat-growing soil, demonstrated the ability to degrade 99% of an initial 350 mg/L concentration of 2,4-D within six days under optimal conditions (pH 7.0 and 30°C). mdpi.comnih.gov
Pseudomonas : Various Pseudomonas species are known to degrade 2,4-D. nih.govtandfonline.com For instance, Pseudomonas putida has been shown to completely metabolize 500 ppm of 2,4-D within 45 hours. scialert.net Pseudomonas cepacia DBO1(pRO101) has also been studied for its degradation capabilities. nih.gov Additionally, Pseudomonas fluorescens HH was found to utilize 1.0 mM of 2,4-D completely within 30 hours. vjs.ac.vn
Sphingomonas : Species within this genus are recognized as 2,4-D degraders. mdpi.comfrontiersin.org
Achromobacter : Achromobacter sp. strain LZ35, isolated from contaminated soil, can use 2,4-D as its sole carbon and energy source, with optimal degradation occurring at 30°C and pH 8.0. nih.govresearchgate.net Another strain, Achromobacter xylosoxidans, showed optimal degradation at 40°C and a pH of 7.0. nahs.org.ng
Ochrobactrum : This genus is also listed among the bacteria capable of 2,4-D biodegradation. mdpi.com
Mortierella : The fungal strain Mortierella isabellina, now classified as Umbelopsis isabellina, is known to eliminate 2,4-D. d-nb.info
Umbelopsis : The fungal strain Umbelopsis isabellina has been shown to degrade 98% of 2,4-D (at an initial concentration of 25 mg L-1) within five days of incubation. nih.govsecihti.mx This degradation process involves the formation of 2,4-dichlorophenol (B122985). d-nb.infonih.gov
The following table summarizes the degradation characteristics of some of these microbial strains.
| Microbial Strain | Optimal Conditions | Degradation Performance | Reference |
| Cupriavidus campinensis BJ71 | pH 7.0, 30°C | 99% of 350 mg/L in 6 days | mdpi.comnih.gov |
| Pseudomonas putida | 30°C | 500 ppm in 45 hours | scialert.net |
| Achromobacter sp. LZ35 | pH 8.0, 30°C | Optimal at 200 mg/L | nih.gov |
| Achromobacter xylosoxidans | pH 7.0, 40°C | 95.38% of 0.72 g/L in 76 hours | nahs.org.ng |
| Umbelopsis isabellina | - | 98% of 25 mg/L in 5 days | nih.govsecihti.mx |
The breakdown of 2,4-D is a stepwise process catalyzed by a series of specific enzymes. The pathway generally begins with the cleavage of the ether linkage, followed by the hydroxylation and subsequent cleavage of the aromatic ring. nih.govtandfonline.com
The first and often rate-limiting step in the degradation of 2,4-D is the cleavage of the side chain from the aromatic ring. tandfonline.comacs.org This reaction is primarily catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govtandfonline.comasm.org This enzyme converts 2,4-D into 2,4-dichlorophenol (2,4-DCP) and glyoxylate. acs.orgasm.org The TfdA enzyme is an Fe(II)-dependent dioxygenase that requires α-ketoglutarate as a cosubstrate. acs.orgasm.org Another enzyme, a 2,4-D monooxygenase, has also been identified as initiating the degradation pathway. tandfonline.com The tfdA gene has been found in a wide range of bacteria, including Cupriavidus and Achromobacter species. nih.govnih.govscielo.br
Following the initial cleavage, the resulting 2,4-DCP undergoes further transformation.
Phenol Hydroxylases : The 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (or chlorophenol hydroxylase), encoded by the tfdB gene, to form 3,5-dichlorocatechol (B76880). nih.govtandfonline.comasm.orgresearchgate.net This enzyme is a key component of the degradation pathway in many bacteria, including Alcaligenes eutrophus JMP134. researchgate.netuni-stuttgart.de
Catechol Dioxygenases : The aromatic ring of 3,5-dichlorocatechol is then cleaved by a chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. nih.govtandfonline.comasm.org This enzyme catalyzes the ortho-cleavage of the catechol ring to produce 2,4-dichloro-cis,cis-muconate. nih.govnih.gov While the ortho-cleavage pathway is dominant, some organisms can utilize a meta-cleavage pathway for chlorocatechols. uni-stuttgart.deoup.com The subsequent enzymes in the pathway, encoded by tfdD, tfdE, and tfdF, further process the intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle. nih.govtandfonline.comnih.gov
The genes responsible for 2,4-D degradation are often organized in clusters, known as tfd genes. nih.govtandfonline.com These gene clusters are frequently located on mobile genetic elements, particularly plasmids, which facilitates their transfer between different bacterial species. researchgate.netoup.com
The most well-characterized example is the pJP4 plasmid, originally found in Cupriavidus necator JMP134. nih.govasm.orgmdpi.com This 80-kb plasmid carries the genes for the degradation of 2,4-D, as well as for resistance to mercury. oup.comasm.org The pJP4 plasmid contains at least two distinct gene clusters, tfdI and tfdII, both of which are involved in 2,4-D catabolism. asm.orgnih.govmdpi.com The tfdA gene, encoding the initial dioxygenase, and the tfdB, C, D, E, F genes, encoding the subsequent enzymes of the pathway, are part of these clusters. mdpi.comnih.govnih.gov The expression of the tfd genes is typically regulated by LysR-type transcriptional regulators, such as TfdR and TfdS. asm.org The transfer of the pJP4 plasmid to other bacteria, such as Escherichia coli and other soil bacteria, has been demonstrated to confer the ability to degrade 2,4-D. asm.orgnih.gov
Co-metabolism, the process where microorganisms degrade a substance without using it as a primary energy or carbon source, can play a role in the enhanced degradation of 2,4-D. The presence of other carbon sources can sometimes influence the rate and extent of 2,4-D breakdown. For instance, in some cases, the degradation of 2,4-D is effectively prevented under mixed substrate conditions with glucose. researchgate.net However, in other contexts, the presence of an additional carbon source, such as pyruvate (B1213749) or benzoate, can support the degradation of 2,4-D by strains that might not otherwise be able to utilize it efficiently. tandfonline.com This suggests that the effect of co-metabolism is dependent on the specific microbial strain and the available co-substrates.
Enzymatic Mechanisms of this compound Catabolism
Metabolism in Higher Organisms
The biotransformation of this compound (2,4-D) in higher organisms involves a series of metabolic processes that vary significantly between plants and animals. These pathways are crucial in determining the compound's persistence and potential effects within these organisms.
Metabolic Pathways in Plants
In plants, the detoxification of 2,4-D occurs through several key reactions, generally categorized as Phase I and Phase II metabolism. lookchem.com These processes aim to convert the active herbicide into less toxic, more water-soluble compounds that can be sequestered or eliminated. The primary metabolic routes include hydroxylation, decarboxylation, conjugation, side-chain degradation, and ring cleavage. lookchem.comwikipedia.orgchemdad.com
Hydroxylation: This Phase I reaction involves the addition of a hydroxyl (-OH) group to the aromatic ring of the 2,4-D molecule. lookchem.comchemdad.com This process increases the reactivity and water solubility of the compound, preparing it for further metabolic steps.
Decarboxylation: The removal of the carboxyl group from the acetic acid side chain is another identified metabolic pathway in plants. lookchem.comchemdad.com This reaction can lead to the formation of volatile metabolites. Studies have shown the production of C14O2 by bean plants treated with labeled 2,4-D, indicating the breakdown of the side chain. oup.com
Conjugation: This is a crucial Phase II detoxification mechanism where the 2,4-D molecule or its hydroxylated metabolites are linked to endogenous molecules like amino acids or glucose. lookchem.comchemdad.com Conjugation with amino acids, particularly glutamate (B1630785) and aspartate, has been widely observed. lookchem.comuwa.edu.au Glucose conjugation can occur either directly to the carboxyl group of the side chain, forming a glucose ester, or to the hydroxylated ring. lookchem.comuwa.edu.au In wild radish (Raphanus raphanistrum), the major metabolite has been identified as the glucose ester of 2,4-D. uwa.edu.au These conjugates are generally considered to be biologically inactive and are more readily compartmentalized within the plant cell, often in the vacuole.
Side-chain Degradation: The acetic acid side chain of 2,4-D can be cleaved from the phenyl ring. wikipedia.orgchemdad.com This process results in the formation of 2,4-dichlorophenol (2,4-DCP). nih.gov
Ring Cleavage: Following side-chain removal and other modifications, the aromatic ring structure of the resulting metabolites can be opened. wikipedia.orgchemdad.com This is a more complete form of degradation that breaks down the core structure of the original compound.
The rate and primary pathway of metabolism can differ significantly among plant species, which is a key factor in the selective herbicidal action of 2,4-D. lookchem.com For instance, resistant plants, such as certain common waterhemp (Amaranthus tuberculatus) populations, have been shown to metabolize 2,4-D more rapidly than susceptible plants, a trait potentially mediated by cytochrome P450 enzymes. unl.edu
Table 1: Key Metabolic Reactions of 2,4-D in Plants
| Metabolic Pathway | Description | Key Metabolites/Products |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. lookchem.comchemdad.com | Hydroxylated 2,4-D derivatives |
| Decarboxylation | Removal of the carboxyl group from the side chain. lookchem.comchemdad.com | CO2, other volatile compounds |
| Conjugation | Attachment of endogenous molecules like amino acids or glucose. lookchem.comuwa.edu.au | Amino acid conjugates (e.g., with glutamate, aspartate), Glucose esters |
| Side-chain Degradation | Cleavage of the acetic acid side chain from the phenyl ring. wikipedia.orgchemdad.com | 2,4-dichlorophenol (2,4-DCP) |
| Ring Cleavage | Opening of the aromatic ring structure. wikipedia.orgchemdad.com | Various smaller organic molecules |
Metabolic Pathways in Animals
The metabolism of 2,4-D in animals shows considerable species-specific differences. The primary routes of biotransformation and excretion include the elimination of the unchanged compound, formation of amino acid and protein conjugates, and the generation of 2,4-dichlorophenol.
Excretion of Unchanged Form: In many animal species, including rats and humans, 2,4-D is rapidly absorbed and excreted largely unchanged in the urine. nih.govorst.educdc.gov Studies in rats have shown that after oral administration, the vast majority of the compound is eliminated as the parent 2,4-D. nih.govcdc.gov Similarly, human volunteers who ingested 2,4-D excreted most of it unmetabolized. orst.edu
Amino Acid/Protein Conjugates: In some species, particularly dogs, 2,4-D undergoes significant conjugation with amino acids. nih.govcdc.gov Identified conjugates include those with taurine, serine, glycine, glutamic acid, and cysteine. nih.govcdc.govresearchgate.net These conjugation reactions facilitate the excretion of the compound. cdc.gov It has also been noted that 2,4-D can bind to proteins, such as serum albumins, which can influence its distribution and detoxification. pjoes.com
2,4-Dichlorophenol Formation: A minor metabolic pathway in animals involves the breakdown of 2,4-D to form 2,4-dichlorophenol (2,4-DCP). wikipedia.orgregulations.gov This metabolite has been detected in livestock, accounting for a small percentage of the total radioactive residue in milk and tissues. wikipedia.org 2,4-DCP itself can be further metabolized and excreted. regulations.gov
The differences in metabolic pathways can lead to varying toxicokinetic profiles among species. For example, the slower elimination and more extensive metabolism in dogs compared to rats contribute to a higher body burden and increased sensitivity to 2,4-D in dogs. nih.gov
Table 2: Comparative Metabolism of 2,4-D in Different Animal Species
| Species | Primary Metabolic Fate | Key Metabolites | Reference(s) |
|---|---|---|---|
| Rat | Excreted largely unmetabolized in urine. nih.govcdc.gov | Unchanged 2,4-D | nih.govcdc.gov |
| Dog | Excreted mainly after metabolism via conjugation. nih.govcdc.gov | Taurine, serine, glycine, glutamic acid, cysteine, sulphate, and glucuronide conjugates. nih.govcdc.govresearchgate.net | nih.govcdc.govresearchgate.net |
| Human | Rapidly excreted, primarily unchanged in urine. orst.edu | Unchanged 2,4-D, some acid-hydrolyzable conjugates. orst.edu | orst.edu |
| Livestock (general) | Primarily excreted unchanged or as conjugates; minor formation of 2,4-DCP. wikipedia.org | Unchanged 2,4-D, conjugates, 2,4-dichlorophenol, 4-chlorophenoxyacetic acid. wikipedia.org | wikipedia.org |
Factors Influencing Metabolic Rates
The rate at which 2,4-D is metabolized and degraded is not constant but is influenced by a variety of factors, including the specific plant species, the level of microbial activity, and prevailing environmental conditions. lookchem.com
Plant Species: The ability to detoxify 2,4-D varies greatly among different plant species, which is the basis for its selective use as an herbicide. lookchem.com Monocotyledonous plants (grasses) are generally more resistant because they can metabolize the herbicide more effectively than most broadleaf weeds. uwa.edu.au Even within broadleaf species, differences in the rates of 2,4-D detoxification can account for variations in selectivity. lookchem.comchemdad.com For example, a 2,4-D-resistant common waterhemp population was found to metabolize the herbicide much faster than susceptible populations. unl.edu
Microbial Activity: In the environment, particularly in soil and water, microbial degradation is the primary process for the breakdown of 2,4-D. lookchem.comwikipedia.orgcdc.gov The presence and activity of microorganisms capable of using 2,4-D as a carbon source are critical. inchem.orgwho.int Repeated applications of the herbicide to soil can stimulate the growth of these specific microbial populations, thereby increasing the degradation rate. inchem.orgwho.int The degradation pathway in many soil bacteria, such as Cupriavidus necator JMP134, is well-characterized and involves a series of enzymatic steps starting with the cleavage of the side chain to form 2,4-DCP. nih.govtandfonline.com
Environmental Conditions: Several environmental factors significantly impact the rate of 2,4-D degradation, primarily by affecting microbial activity.
Temperature: Warm conditions generally stimulate microbial metabolism, leading to faster degradation of 2,4-D. inchem.orgwho.int Conversely, cold conditions can slow down this process, leading to greater persistence. who.int
Moisture: Moist soil conditions are favorable for microbial growth and activity, thus promoting the breakdown of 2,4-D. inchem.orgwho.int Dry conditions can inhibit microbial degradation. who.int
pH: The pH of the soil or water can influence both the chemical state of 2,4-D and the activity of degrading microorganisms. wikipedia.org For instance, the degradation by Pseudomonas cepacia was found to be optimal at an acidic pH. nih.gov
Organic Matter: The addition of organic matter to the soil can stimulate microbial populations and enhance the degradation of 2,4-D. inchem.orgwho.int
Oxygen Availability: The degradation of 2,4-D is generally rapid in aerobic (oxygen-present) environments. wikipedia.org In anaerobic (oxygen-absent) conditions, such as in some aquatic sediments, the breakdown is much slower, leading to increased persistence. wikipedia.orgcdc.gov
Toxicological Mechanisms and Effects on Non Target Organisms
Cellular and Subcellular Effects
The toxicological impact of 2,4-Dichlorophenylacetic acid (2,4-D) on non-target organisms extends to the cellular and subcellular levels, where it instigates a cascade of disruptive events. These effects primarily involve the perturbation of cellular membranes, dysfunction of mitochondria leading to bioenergetic disturbances, and the modulation of essential enzyme activities.
Membrane Perturbation and Interaction with Cell Membranes (e.g., erythrocytes, phospholipids)
2,4-D has been demonstrated to interact with and perturb the structure and function of cell membranes, a critical interface for cellular integrity and signaling. Studies on human erythrocytes have shown that 2,4-D can induce significant shape changes, an effect attributed to its interaction with the outer monolayer of the red cell membrane. nih.gov This interaction is not limited to erythrocytes, as research on model membranes composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) has further elucidated the membrane-disrupting capabilities of 2,4-D. nih.gov
The interaction of 2,4-D with membrane lipids can lead to increased membrane permeability and decreased membrane fluidity. plos.org This alteration in the physical properties of the membrane can compromise its barrier function and disrupt cellular homeostasis. Furthermore, 2,4-D can bind to phospholipids, which may increase the susceptibility of membrane lipids to peroxidation. pjoes.com In rat erythrocytes, exposure to 2,4-D has been shown to induce cellular deterioration through the peroxidation of polyunsaturated fatty acids and the degradation of membrane phospholipids. researchgate.net
Table 1: Observed Effects of this compound on Cell Membranes
| Affected Organism/System | Observed Effect | Reference |
| Human Erythrocytes | Inducement of pronounced shape change. | nih.gov |
| Fungal Cells (Umbelopsis isabellina) | Increased membrane permeability and decreased membrane fluidity. | plos.org |
| Rat Erythrocytes | Peroxidation of polyunsaturated fatty acids and degradation of membrane phospholipids. | researchgate.net |
| Model Membranes (DMPC, DMPE) | Perturbation of lipid bilayers. | nih.gov |
Mitochondrial Dysfunction and Bioenergetic Disturbances (e.g., ATP depletion, oxidative phosphorylation inhibition)
Mitochondria, the primary sites of cellular energy production, are significant targets for the toxic effects of 2,4-D. Exposure to this compound can lead to mitochondrial dysfunction and severe disturbances in cellular bioenergetics. A key mechanism of this toxicity is the uncoupling of oxidative phosphorylation, which impairs the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. mdpi.comresearchgate.net
Research has shown that 2,4-D can inhibit the activity of mitochondrial respiratory chain complexes, specifically Complex I (NADH cytochrome c reductase) and Complex III (cytochrome c reductase), in isolated liver mitochondria. mdpi.com This inhibition disrupts the electron transport chain, leading to a decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis. researchgate.netnih.gov The depletion of cellular ATP compromises numerous energy-dependent cellular processes, ultimately contributing to cell death. mdpi.comresearchgate.net In pancreatic β-cells, 2,4-D exposure has been shown to induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which are key events in the apoptotic pathway. nih.gov
Table 2: Mitochondrial Effects of this compound
| Parameter | Observed Effect | Reference |
| Oxidative Phosphorylation | Inhibition and uncoupling. | mdpi.comresearchgate.net |
| Mitochondrial Respiratory Chain | Inhibition of Complex I and Complex III. | mdpi.com |
| Mitochondrial Membrane Potential | Disruption and loss. | researchgate.netnih.gov |
| ATP Levels | Depletion. | mdpi.comresearchgate.net |
| Cytochrome c | Release from mitochondria. | researchgate.netnih.gov |
Enzyme Activity Modulation and Inhibition
2,4-D can significantly modulate and inhibit the activity of various enzymes, thereby disrupting critical metabolic and signaling pathways. In the context of its herbicidal action, 2,4-D is known to mimic the plant hormone auxin, leading to uncontrolled cell division and growth. xtbg.ac.cn However, its effects on enzyme activities extend to non-target organisms as well.
In soil microbial communities, 2,4-D has been observed to have variable effects on extracellular enzyme activities, which are crucial for nutrient cycling. For instance, in some studies, the application of 2,4-D has led to an increase in the activities of β-glucosidase, cellobiohydrolase, and phosphatase. mdpi.com Conversely, it has also been shown to inhibit nitrogenase activity in certain bacteria. mdpi.com
Within animal cells, 2,4-D can inhibit the expression and function of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net This inhibition weakens the cell's antioxidant defense system, making it more susceptible to oxidative damage. Furthermore, 2,4-D has been found to inhibit glutathione S-transferase (GST) activity, which plays a role in the detoxification of xenobiotics. pjoes.com
Oxidative Stress Induction
A prominent mechanism of 2,4-D toxicity in non-target organisms is the induction of oxidative stress. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to neutralize them.
Free Radical Generation and Reactive Oxygen Species (ROS) Formation
Exposure to 2,4-D has been consistently linked to the generation of free radicals and an increase in the intracellular levels of ROS. researchgate.netresearchgate.net ROS are highly reactive molecules, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause widespread damage to cellular components. nih.gov
The mitochondrial respiratory chain is a major source of intracellular ROS formation, and the disruption of its function by 2,4-D can lead to an overproduction of these reactive species. mdpi.com In pancreatic β-cells, 2,4-D exposure has been shown to evoke ROS generation. nih.gov Similarly, in plants, 2,4-D treatment leads to an overproduction of superoxide radicals and hydrogen peroxide, contributing to oxidative stress and subsequent cellular damage. researchgate.net
Lipid Peroxidation Processes
The increased production of ROS induced by 2,4-D can lead to lipid peroxidation, a destructive process that damages cellular membranes. acs.org Lipid peroxidation involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are abundant in cell membranes. This process can lead to a loss of membrane fluidity, increased membrane permeability, and the formation of cytotoxic byproducts such as malondialdehyde (MDA). plos.orgmdpi.com
Studies have demonstrated that exposure to 2,4-D increases the levels of thiobarbituric acid-reactive substances (TBARS), a common marker of lipid peroxidation, in various organisms, including fungi and rats. plos.orgnih.gov In rat erythrocytes, 2,4-D has been shown to induce lipid peroxidation, contributing to damage of the erythrocyte membrane. nih.gov The peroxidation of membrane lipids can disrupt the function of membrane-bound proteins and ultimately compromise the integrity of the cell. researchgate.net
Table 3: Indicators of Oxidative Stress Induced by this compound
| Indicator | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Increased generation. | researchgate.netnih.govresearchgate.net |
| Thiobarbituric Acid-Reactive Substances (TBARS) | Increased levels, indicating lipid peroxidation. | plos.orgnih.gov |
| Malondialdehyde (MDA) | Increased levels, indicating lipid peroxidation. | mdpi.com |
| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Inhibition. | researchgate.net |
Modulation of Antioxidant System Activity
Exposure to this compound disrupts the delicate balance of cellular antioxidant systems in non-target organisms. In the plant Zea mays, the herbicide has been shown to induce oxidative stress, evidenced by an over-accumulation of hydrogen peroxide (H₂O₂) and increased lipid peroxidation. ekb.egekb.eg This oxidative challenge prompts a varied response from the enzymatic and non-enzymatic components of the antioxidant defense system.
High concentrations of 2,4-D lead to a significant increase in the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ekb.egekb.eg Conversely, the activities of other key enzymes, including ascorbate (B8700270) peroxidase (APx), guaiacol (B22219) peroxidase (GPX), glutathione peroxidase (GSHPx), and glutathione reductase (GR), have been observed to decline significantly under similar exposure conditions. ekb.egekb.eg
Non-enzymatic antioxidants are also affected. A notable decrease in the levels of reduced glutathione (GSH) and ascorbic acid (AsA) has been recorded in Zea mays leaves treated with 2,4-D. ekb.eg This depletion, coupled with a decrease in the glutathione redox potential (GSH/GSSG) and the NADPH/NADP+ ratio, points to a severe disruption of cellular redox homeostasis, which can lead to oxidative damage. ekb.eg
Table 1: Effect of 2,4-D on Antioxidant System Components in Zea mays
| Component | Observed Effect at High Doses | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Over-accumulation | ekb.egekb.eg |
| Lipid Peroxidation (MDA) | Increased | ekb.egekb.eg |
| Superoxide Dismutase (SOD) | Significant increase in activity | ekb.egekb.eg |
| Catalase (CAT) | Significant increase in activity | ekb.egekb.eg |
| Ascorbate Peroxidase (APx) | Significant decline in activity | ekb.egekb.eg |
| Guaiacol Peroxidase (GPX) | Significant decline in activity | ekb.eg |
| Glutathione Peroxidase (GSHPx) | Significant decline in activity | ekb.eg |
| Glutathione Reductase (GR) | Significant decline in activity | ekb.egekb.eg |
| Reduced Glutathione (GSH) | Significant decline in content | ekb.eg |
| Ascorbic Acid (AsA) | Significant decline in content | ekb.eg |
| GSH/GSSG Ratio | Marked decline | ekb.eg |
Genotoxic and Mutagenic Potential
The genotoxicity of this compound, while historically a subject of some debate, has been increasingly demonstrated across various experimental systems. nih.govnih.gov Evidence points to its ability to cause DNA damage, induce chromosomal abnormalities, and trigger mutations through several mechanisms. researchgate.netpjoes.com
DNA Damage and Strand Breaks
2,4-D has been shown to induce DNA damage and strand breaks in a variety of organisms. researchgate.netpjoes.com In Chinese Hamster Ovary (CHO) cells, both 2,4-D and its dimethylamine (B145610) salt derivative produced dose-dependent increases in the frequency of DNA strand breaks, as detected by the single cell gel electrophoresis (SCGE) or comet assay. nih.gov Similarly, studies on the neotropical fish Cnesterodon decemmaculatus revealed that exposure to a 2,4-D-based herbicide increased the genetic damage index, indicating primary DNA strand breaks. nih.gov Research on zebrafish larvae further corroborates these findings, showing that the herbicide compromises DNA integrity. africaresearchconnects.com Acute and chronic exposure in rodents has also been shown to cause genotoxic effects, including DNA damage detected by the comet assay. nih.govresearchgate.net
Chromosome Aberrations and Sister Chromatid Exchange
The compound's clastogenic potential is evident from its ability to induce both structural and numerical chromosomal abnormalities. researchgate.netpjoes.com In vitro studies using Chinese Hamster Ovary (CHO) cells demonstrated that 2,4-D induces significant, dose-dependent increases in sister chromatid exchange (SCE). nih.gov While some derivatives of 2,4-D did not show evidence of inducing chromosomal aberrations in primary cultures of rat lymphocytes, other studies have reported such effects. nih.gov For instance, research on Allium cepa root tips revealed various structural aberrations following treatment, including C-mitosis, stickiness, laggards, bridges, fragments, and multipolarity. nih.gov An increase in abnormal chromosomes has also been noted in the bone marrow cells of rats and mice exposed to the herbicide. pjoes.com
Homologous Recombination and Point Mutations (e.g., A→G mutation)
Investigations at the molecular level have revealed the mutagenic action of 2,4-D. researchgate.netpjoes.com Studies utilizing transgenic Arabidopsis thaliana plants as biomonitoring systems have shown that 2,4-D has a significant effect on the frequency of homologous recombination. nih.gov The same study also identified a specific mutagenic signature, demonstrating that the herbicide increases the frequency of A→G point mutations, while not affecting T→G mutations. nih.gov This indicates a specific mechanism of interaction between the chemical and the DNA repair or replication machinery.
Evaluation of Genotoxicity Evidence in Different Test Systems
The genotoxic potential of 2,4-D has been evaluated in a wide range of test systems, yielding results that, while occasionally inconsistent in older studies, now largely point towards a genotoxic hazard. researchgate.netpjoes.comnih.gov
Table 2: Summary of 2,4-D Genotoxicity in Various Test Systems
| Test System | Endpoint(s) | Result | Reference |
|---|---|---|---|
| Rodents (in vivo) | DNA Damage (Comet Assay), Micronuclei | Positive for DNA damage and micronuclei after chronic exposure. | nih.gov |
| Fish (C. decemmaculatus, Zebrafish) | DNA Damage (Comet Assay), Micronuclei | Positive for DNA damage and micronuclei induction. | nih.govafricaresearchconnects.com |
| Higher Plants (A. cepa, A. thaliana) | Chromosome Aberrations, Homologous Recombination, Point Mutations | Positive for inducing aberrations, recombination, and A→G mutations. | nih.govnih.gov |
| Mammalian Cells (CHO, in vitro) | DNA Strand Breaks (Comet Assay), Sister Chromatid Exchange (SCE) | Positive for dose-dependent increases in DNA breaks and SCE. | nih.gov |
While some assessments have concluded a general lack of genotoxic potential, particularly in older studies or with specific derivatives, a significant body of more recent evidence indicates that 2,4-D can induce DNA damage, chromosomal aberrations, and specific mutations across prokaryotic, plant, and animal systems. nih.govpjoes.comnih.gov
Apoptosis Induction Pathways
This compound is capable of inducing apoptosis, or programmed cell death, in various cell types, including human lymphocytes and pancreatic β-cells. nih.govnih.gov The primary mechanism appears to be a direct effect on mitochondria, initiating the intrinsic apoptosis pathway. researchgate.netnih.gov
Exposure to 2,4-D leads to the disruption of the mitochondrial transmembrane potential. nih.govnih.gov This mitochondrial dysfunction is a critical event that triggers the downstream apoptotic cascade. It results in the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.gov The released cytochrome c then activates initiator caspases, specifically caspase-9. nih.gov This activation occurs downstream of the mitochondrial damage. nih.gov Activated caspase-9, in turn, activates effector caspases like caspase-3, which are responsible for executing the final stages of apoptosis, including DNA fragmentation. researchgate.netnih.gov
This apoptosis induction pathway is independent of death receptors such as Fas or TNF receptor 1. nih.gov The central role of mitochondria is highlighted by the finding that overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, can prevent the disruption of the mitochondrial potential and completely block 2,4-D-induced apoptosis. nih.gov The entire process is caspase-dependent, as broad-spectrum caspase inhibitors can completely prevent this form of cell death. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ascorbate peroxidase |
| Ascorbic acid |
| Caspase-3 |
| Caspase-9 |
| Catalase |
| Cytochrome c |
| Glutathione |
| Glutathione peroxidase |
| Glutathione reductase |
| Guaiacol peroxidase |
| Hydrogen peroxide |
| NADPH |
Caspase-Dependent Apoptosis
Exposure to 2,4-D has been shown to induce apoptosis, or programmed cell death, through a caspase-dependent pathway. In human lymphocytes, the dimethylammonium salt of 2,4-D was found to cause apoptosis in a dose- and time-dependent manner. This process involves the activation of specific enzymes known as caspases, which are central to the apoptotic pathway.
Research indicates that the apoptotic process initiated by 2,4-D involves the activation of caspase-9. The combined use of caspase-9 and caspase-3 inhibitors strongly blocked the induced apoptosis. Conversely, the initiator caspase-8, which is typically involved in death receptor-mediated apoptosis, was not implicated in the process triggered by 2,4-D. The use of a broad-spectrum caspase inhibitor, ZVAD-FMK, was able to completely block the 2,4-D-induced apoptosis, confirming the caspase-dependent nature of this mechanism. Further studies in pancreatic β-cells confirmed that exposure triggers apoptotic events, including increased caspase-3 activity and activation of caspase-3/-7. Chronic exposure in rats has also been linked to neurodegeneration through the dysregulation of apoptosis pathways in the brain.
Mitochondrial Membrane Potential Changes
A primary mechanism underlying 2,4-D-induced apoptosis is the disruption of mitochondrial function. The compound has a direct effect on mitochondria, causing a disruption of the mitochondrial transmembrane potential. This loss of membrane potential is a key event that occurs upstream of caspase activation, suggesting that the dysfunction of the mitochondria is a sufficient trigger for the downstream events leading to apoptosis.
Studies on isolated rat liver mitochondria showed that 2,4-D exposure affects mitochondrial membrane integrity and function in a concentration-dependent manner, notably impacting the membrane potential. In pancreatic β-cells, 2,4-D was observed to induce mitochondria dysfunction, including the loss of mitochondrial membrane potential (MMP) and an increase in cytosolic cytochrome c release. Transfection of Jurkat T cells with Bcl-2, an anti-apoptotic protein, prevented the disruption of the mitochondrial membrane potential and completely blocked apoptosis, further solidifying the central role of mitochondrial damage in the toxicological mechanism of 2,4-D.
Systemic and Organ-Specific Toxicity Research
Investigations into the systemic and organ-specific effects of 2,4-D have identified multiple targets within the body, with significant research focusing on neurotoxicity, reproductive and developmental effects, and histopathological changes in various organs.
Neurotoxicity Studies
2,4-D is recognized as a potent neurotoxic agent. Exposure can lead to a range of adverse effects on the nervous system, including the disruption of cell membrane transportation and alterations to the blood-brain barrier. In vitro studies using cerebellar granule cells have demonstrated that 2,4-D induces neurotoxic and apoptotic effects. One of the underlying mechanisms of its neurotoxicity involves the inhibition of microtubule assembly, which can lead to a decreased neurite outgrowth response.
Research simulating chronic environmental exposure in adult rats showed that 2,4-D can cause damage to the adult brain, with the severity of damage potentially linked to the concentration of the herbicide. Further studies have shown that 2,4-D is neurotoxic for midbrain dopaminergic (mDA) neurons and that the presence of glia cells enhances this neuron death. This suggests that microglia-mediated neurotoxicity could be a mechanism for progressive neuron loss following exposure.
Reproductive and Developmental Toxicity Investigations
Developmental studies in animals have identified adverse effects following gestational exposure to 2,4-D. In rats, exposure to maternally toxic dose levels was associated with significantly decreased fetal body weights and an increased incidence of fetal variations. However, at doses that did not produce maternal toxicity, no adverse fetal effects were noted, suggesting the developing fetus was not uniquely sensitive. In rabbits, embryonal and fetal development were largely unaffected even at maternally toxic doses.
Investigations using zebrafish embryos revealed that 2,4-D exposure significantly decreased both survival and hatching rates. The most common developmental defect observed in these embryos was pericardial edema, indicating potential cardiac toxicity.
Organ-Specific Histopathological and Biochemical Alterations (e.g., kidney, thyroid, adrenals, ovaries/testes, liver, muscle)
The kidney is considered one of the most sensitive targets of 2,4-D toxicity following oral exposure.
Kidney : Sub-acute and chronic exposure in rats has been shown to induce dose-dependent histopathological changes. Findings include degeneration of the proximal convoluted tubules, tubular damages, glomerular alterations, vascular congestion, and an increased number of pyknotic nuclei. Biochemical evaluations revealed significant increases in plasma levels of urea (B33335) and creatinine, indicators of renal dysfunction.
Liver : The liver is another organ affected by 2,4-D, which is considered hepatotoxic. Histopathological changes observed after prolonged exposure in rats include focal areas of necrosis and preneoplastic changes, such as eosinophilic preneoplastic foci and oval cell proliferation. Other common findings are hepatocyte vacuolization and a general deterioration of the liver tissue structure.
Testes : In male rats, exposure to 2,4-D has resulted in testicular damage. Histological studies have shown necrosis of the seminiferous tubular epithelium and shrinkage of the seminiferous tubules.
Other Organs : Research has also documented effects in other tissues. In the lungs of rats, necrosis and sloughing of the bronchiolar epithelial lining have been observed. Neurological tissue showed ischemic neuronal degeneration. Additionally, decreases in serum thyroid hormones were reported in some animal studies.
Interactive Data Table: Organ-Specific Pathological Findings Select an organ from the dropdown to view associated research findings.
Combined Toxicities and Metabolite Contributions
The toxicological assessment of 2,4-D is complicated by the presence of its metabolites, which can also exert toxic effects. The primary metabolite of 2,4-D is 2,4-Dichlorophenol (B122985) (2,4-DCP). Studies comparing the toxicity of the parent compound and its metabolite have found that 2,4-DCP is more severe than 2,4-D to non-target organisms like Vibrio qinghaiensis sp.-Q67 and Caenorhabditis elegans. This increased toxicity may be related to the shorter phenoxy side chain length of 2,4-DCP, which may allow it to penetrate cell membranes more easily.
The combined toxicity of 2,4-D and 2,4-DCP is complex and can vary depending on the organism. Research on their joint action has shown that the interaction can be either additive or antagonistic. For instance, the combined toxicity to V. qinghaiensis was found to be basically additive. In contrast, most mixtures exhibited antagonistic interactions when tested against C. elegans. These findings highlight the importance of considering the joint action of pesticides and their metabolites in environmental risk assessments.
Synergistic or Antagonistic Effects with Co-contaminants
The toxicity of 2,4-Dichlorophenoxyacetic acid can be significantly altered when it co-exists with other pollutants in the environment, leading to either synergistic (increased toxicity) or antagonistic (decreased toxicity) effects.
Research on the nematode Caenorhabditis elegans has demonstrated a synergistic effect when this herbicide is combined with glyphosate (B1671968). nih.gov Studies have shown that the combination of these two widely used herbicides results in greater toxicity than either compound alone. nih.govresearchgate.net For instance, the lethal concentration required to kill 50% of the test population (LC50) for 2,4-Dichlorophenoxyacetic acid was significantly lower when glyphosate was present. nih.gov This synergistic interaction also led to a significant reduction in the development and reproduction of the nematodes. nih.gov
Similarly, co-exposure to 2,4-Dichlorophenoxyacetic acid and arsenic has been found to produce synergistic toxic effects in rats. nih.gov Studies have observed that the combined exposure leads to more severe oxidative stress, DNA damage, apoptosis (programmed cell death), and inflammation compared to exposure to either substance individually. nih.gov The combination also resulted in more pronounced histopathological changes in tissues and alterations in biochemical and hormonal parameters. nih.gov
Conversely, interactions can also be antagonistic. In studies involving the cladoceran Daphnia similis, mixtures of 2,4-Dichlorophenoxyacetic acid and the insecticide fipronil (B1672679) resulted in mostly antagonistic effects. researchgate.net However, for the growth of the non-target organism Chironomus sancticaroli, the mixture showed antagonism at lower fipronil concentrations but synergism at higher concentrations. researchgate.net The interaction between 2,4-Dichlorophenoxyacetic acid and its primary metabolite, 2,4-Dichlorophenol, has also been shown to vary by species, exhibiting additive effects in the bacterium Vibrio qinghaiensis sp.-Q67 but antagonistic effects in C. elegans. acs.orgnih.gov
Table 1: Synergistic Toxicity of 2,4-Dichlorophenoxyacetic acid with Glyphosate on C. elegans
| Compound | Condition | LC50 (mg/mL) |
|---|---|---|
| Glyphosate | Alone | 0.66 |
| Glyphosate | Combined with 2,4-D | 0.164 |
| 2,4-Dichlorophenoxyacetic acid | Alone | 9.41 |
| 2,4-Dichlorophenoxyacetic acid | Combined with Glyphosate | 3.011 |
Comparative Toxicity of this compound and its Metabolites (e.g., 2,4-Dichlorophenol)
The metabolism of a pesticide is not always a detoxification process; metabolites can sometimes be more toxic than the parent compound. acs.org In the case of 2,4-Dichlorophenoxyacetic acid, its major metabolite, 2,4-Dichlorophenol (2,4-DCP), consistently demonstrates greater toxicity to non-target organisms. acs.orgnih.gov
Studies comparing the effects of 2,4-Dichlorophenoxyacetic acid and 2,4-DCP on the freshwater luminescent bacterium Vibrio qinghaiensis sp.-Q67 and the nematode Caenorhabditis elegans found that 2,4-DCP was more toxic than its parent compound at all concentration levels for both organisms. acs.orgnih.gov The higher toxicity of 2,4-DCP is attributed to its chemical structure. acs.orgnih.gov It has a shorter phenoxy side chain length, smaller volume, and less steric hindrance compared to the parent molecule, which allows it to penetrate cell membranes more easily and exert greater toxicity. nih.gov
The toxicity, measured as the negative logarithm of the median effective or lethal concentration (pEC50 or pLC50), was consistently higher for 2,4-DCP, indicating greater potency. For example, in V. qinghaiensis, the pEC50 value for 2,4-DCP after 12 hours was 4.152, compared to 2.873 for the parent compound. acs.org A similar trend was observed in C. elegans, where the pLC50 values for 2,4-DCP were significantly higher than those for 2,4-Dichlorophenoxyacetic acid at both 12 and 24 hours. nih.gov
Table 2: Comparative Toxicity of 2,4-Dichlorophenoxyacetic acid and its Metabolite 2,4-Dichlorophenol
| Organism | Compound | Exposure Time (hours) | Toxicity Index | Value |
|---|---|---|---|---|
| Vibrio qinghaiensis sp.-Q67 | 2,4-Dichlorophenoxyacetic acid | 0.25 | pEC50 | 2.768 |
| 12 | pEC50 | 2.873 | ||
| 2,4-Dichlorophenol | 0.25 | pEC50 | 3.417 | |
| 12 | pEC50 | 4.152 | ||
| Caenorhabditis elegans | 2,4-Dichlorophenoxyacetic acid | 12 | pLC50 | 2.322 |
| 24 | pLC50 | 2.425 | ||
| 2,4-Dichlorophenol | 12 | pLC50 | 3.379 | |
| 24 | pLC50 | 3.408 |
Advanced Remediation and Removal Technologies
Advanced Oxidation Processes (AOPs) for 2,4-Dichlorophenylacetic Acid Degradation
A variety of AOPs have been investigated for the degradation of this compound, each with unique mechanisms and operational parameters. These methods are designed to mineralize the compound into less harmful substances such as water, carbon dioxide, and inorganic salts.
The UV/H₂O₂ process is an effective AOP for the degradation of 2,4-D. This method involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. ascelibrary.org Research has demonstrated that this process can achieve high degradation efficiencies in short treatment times. For instance, studies have shown that 90% of 2,4-D can be degraded within 5 minutes of UV-C radiation at a wavelength of 253.7 nm, with a hydrogen peroxide dose of 2 mol H₂O₂/mol 2,4-D at a pH of 5. ascelibrary.orgresearchgate.net The degradation kinetics of 2,4-D in the UV/H₂O₂ system typically follow a pseudo-first-order model. ascelibrary.org The efficiency of this process is significantly higher than direct UV photolysis alone, with the apparent fluence-based rate constant being 100 times greater due to the production of hydroxyl radicals. researchgate.netresearchgate.net
Table 1: UV-H₂O₂ Treatment Efficiency for 2,4-D Degradation
| Parameter | Value | Reference |
|---|---|---|
| Degradation Efficiency | 90% | ascelibrary.orgresearchgate.net |
| Treatment Time | 5 minutes | ascelibrary.orgresearchgate.net |
| UV Wavelength | 253.7 nm | ascelibrary.orgresearchgate.net |
| H₂O₂ to 2,4-D Molar Ratio | 2:1 | ascelibrary.orgresearchgate.net |
The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst to generate hydroxyl radicals. While the conventional Fenton process can achieve degradation efficiencies of 50-70% for 2,4-D, its effectiveness is significantly enhanced by the introduction of UV radiation in the photo-Fenton process. nih.govproquest.com The photo-Fenton reaction can achieve complete degradation (100%) and high mineralization (98%) of 2,4-D. nih.govproquest.com Under optimal conditions, photo-Fenton oxidation with a low-pressure mercury vapor lamp can lead to over 85% mineralization of the pollutant within one hour. researchgate.net A pilot-plant solar reactor demonstrated complete degradation of 2,4-D within 60 minutes and a total organic carbon (TOC) conversion of 98.9% after 210 minutes. acs.orgresearchgate.net The efficiency of the photo-Fenton process is influenced by factors such as the initial concentrations of the ferric salt and the ratio of hydrogen peroxide to 2,4-D, as well as reaction temperature and radiation levels. acs.org
Table 2: Comparison of Fenton and Photo-Fenton Processes for 2,4-D Degradation
| Process | Degradation Efficiency | Mineralization Efficiency | Reference |
|---|---|---|---|
| Fenton | 50-70% | - | nih.govproquest.com |
| Photo-Fenton (UV lamp) | >85% (mineralization) | >85% | researchgate.net |
Ozonation is a highly effective method for the degradation of 2,4-D, with systems like O₃/plasma achieving up to 99.8% degradation in 30 minutes. nih.govproquest.com However, ozonation alone can sometimes result in poor mineralization. researchgate.net To enhance the process, catalytic ozonation using various catalysts has been explored. The use of an iron and nickel-based bimetallic loaded activated carbon (Fe-Ni/AC) catalyst has been shown to significantly improve the total organic carbon (TOC) removal rate to 72% in 60 minutes, compared to 34% with ozonation alone. rsc.org The degradation of 2,4-D in this catalytic system follows a pseudo-first-order reaction model. rsc.org Other catalysts, such as alumina (B75360) and natural ferrihydrite, have also demonstrated excellent activity in the catalytic ozonation of 2,4-D, achieving over 90% degradation across a wide pH range. tandfonline.comnih.gov The mechanism in catalytic ozonation often involves the generation of hydroxyl radicals. rsc.org
Table 3: Efficiency of Ozonation and Catalytic Ozonation for 2,4-D Degradation
| Process | Degradation/TOC Removal | Catalyst | Treatment Time | Reference |
|---|---|---|---|---|
| O₃/plasma | 99.8% Degradation | None | 30 min | nih.govproquest.com |
| Ozonation alone | 34% TOC Removal | None | 60 min | rsc.org |
| Fe-Ni/AC/O₃ | 72% TOC Removal | Fe-Ni/AC | 60 min | rsc.org |
Electrochemical oxidation has proven to be a highly efficient method for both the degradation and mineralization of 2,4-D, achieving up to 100% degradation and 84.3% mineralization with certain electrodes like MI-meso SnO₂. nih.govproquest.com These processes often involve the generation of hydroxyl radicals on the anode surface. researchgate.net An electrochemical pre-treatment of 2,4-D using a graphite (B72142) felt electrode resulted in a 96% elimination yield after a single pass through a flow-cell, with a 34% mineralization of the initial dissolved organic carbon. researchgate.net This pre-treatment significantly improved the biodegradability of the effluent. researchgate.net The effectiveness of electrochemical oxidation can be influenced by the electrode material and the operating conditions. researchgate.net
Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a well-studied AOP for 2,4-D removal. The process involves the generation of electron-hole pairs upon UV irradiation of the catalyst, leading to the formation of reactive oxygen species. The efficiency of TiO₂ can be enhanced by doping with noble metals such as platinum (Pt) and rhodium (Rh). nih.govrsc.org Studies have shown that Pt/TiO₂ and Rh/TiO₂ photocatalysts can achieve high mineralization rates of 99.0% and 98.3%, respectively. nih.govrsc.org The presence of these metals can reduce the band gap of TiO₂ and decrease electron-hole recombination. nih.govrsc.org Coating TiO₂ nanoparticles on materials like tourmaline (B1171579) has also been shown to significantly enhance photocatalytic activity. researchgate.net
Table 4: Mineralization Efficiency of 2,4-D using Noble Metal-Doped TiO₂ Photocatalysts
| Photocatalyst | Mineralization Efficiency | Reference |
|---|---|---|
| Pt/TiO₂ | 99.0% | nih.govrsc.org |
The efficiency of AOPs for 2,4-D degradation is highly dependent on various operational parameters. Kinetic studies are crucial for understanding the reaction rates and mechanisms, which often follow pseudo-first-order kinetics. ascelibrary.orgrsc.org
pH: The pH of the solution is a critical factor. For instance, in the UV/H₂O₂ process, an increase in pH can intensify the degradation rate up to an optimal value, after which the rate decreases. ascelibrary.orgresearchgate.net In catalytic ozonation with alumina, higher reaction rates are observed as the pH increases. tandfonline.com For adsorption-based removal, a lower pH is often more effective. mdpi.com
Oxidant Concentration: The concentration of the oxidant, such as H₂O₂, plays a significant role. Higher H₂O₂ dosages in the UV/H₂O₂ process can increase the degradation rate constant up to an optimum level, beyond which it may decrease due to scavenging effects. ascelibrary.orgresearchgate.net
UV Intensity: In photocatalytic and UV-based AOPs, the intensity of UV radiation directly influences the degradation rate. For instance, in the ozonation of 2,4-D in the presence of UVA light and a catalyst, a linear variation of TOC removal with the square root of light intensity has been observed. researchgate.net
Temperature: Temperature can also affect the reaction kinetics. In the photo-Fenton process, increasing the temperature can reduce the differences in 2,4-D conversion between the Fenton and photo-Fenton reactions. acs.org However, for some adsorption processes, temperature may not be a significant factor. nih.gov
The optimization of these parameters is essential for maximizing the efficiency and cost-effectiveness of AOPs for the remediation of 2,4-D contaminated water. ascelibrary.orgresearchgate.netcsuohio.edu
Identification of Intermediate Products in AOPs
Advanced Oxidation Processes (AOPs) are effective in degrading 2,4-D, but the process can generate various intermediate products before complete mineralization. The identification of these intermediates is crucial for assessing the detoxification process and understanding the degradation pathways.
During the ozonation of 2,4-D, the degradation proceeds through several stages, leading to the formation of chlorinated aromatic compounds, dechlorinated aromatics, and various organic acids. researchgate.net A proposed cross-pathway model for ozonation suggests a complex series of reactions where different categories of intermediates are formed and subsequently degraded. researchgate.net In photocatalytic ozonation using a TiO2 fiber, aromatic intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP), hydroquinone, and benzoquinone have been detected. researchgate.net
The Fenton and photo-Fenton processes also generate a number of intermediates. In the photo-Fenton degradation of 2,4-D, 2,4-dichlorophenol is a principal intermediate. acs.orgresearchgate.net The electrochemical variant, the electro-Fenton process with a Boron-Doped Diamond (BDD) anode, has been shown to produce several chloroaromatic products, including 2,4-dichlorophenol, 4,6-dichlororesorcinol, chlorohydroquinone, and chloro-p-benzoquinone. researchgate.net Additionally, hydroxylated derivatives, hydroquinone, and p-benzoquinone have been identified. researchgate.net The degradation of a mixture containing 2,4-D, phenol, and 2,4-DCP via the photo-Fenton process can lead to the formation of organic acid intermediates, which results in a decrease in the pH of the solution. ufrn.br
Photocatalytic degradation using modified TiO2 catalysts has also been studied, with intermediates identified through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. proquest.com The specific intermediates formed can vary depending on the specific AOP employed, the reaction conditions, and the matrix in which the 2,4-D is present.
Bioremediation Strategies
Bioremediation offers an environmentally friendly and cost-effective approach to the removal of 2,4-D from contaminated environments by utilizing the metabolic capabilities of microorganisms.
A variety of microbial strains with the ability to degrade 2,4-D have been isolated from contaminated soils and other environments. These microorganisms can utilize 2,4-D as a sole source of carbon and energy. Among the bacterial genera known to degrade 2,4-D are Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum. nih.gov Fungal genera such as Mortierella and Umbelopsis also possess 2,4-D degradation capabilities. nih.gov
Specific isolated strains have demonstrated high degradation efficiencies under laboratory conditions. For instance, Cupriavidus pinatubonensis BJ71 was able to degrade 99% of an initial 350 mg/L concentration of 2,4-D within six days under optimal conditions of pH 7.0 and 30°C. nih.gov The introduction of Novosphingobium sp. strain DY4 into soil microcosms resulted in the near-complete elimination of 2,4-D at a concentration of 200 mg/L within five to seven days. nih.gov Other identified bacterial degraders include Acinetobacter sp., Serratia marcescens, Stenotrophomonas maltophilia, and Flavobacterium sp. scielo.br The fungus Penicillium sp. has also been reported to degrade 2,4-D. scielo.br The table below summarizes the degradation potential of some isolated microbial strains.
| Microbial Strain | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|
| Cupriavidus pinatubonensis BJ71 | 99% of 350 mg/L | 6 days, pH 7.0, 30°C | nih.gov |
| Novosphingobium sp. DY4 | 96% of 200 mg/L | 5-7 days in soil microcosm | nih.gov |
| Acinetobacter sp. | High degrading potential | Lab conditions | scielo.br |
| Serratia marcescens | High degrading potential | Lab conditions | scielo.br |
| Stenotrophomonas maltophilia | High degrading potential | Lab conditions | scielo.br |
| Flavobacterium sp. | High degrading potential | Lab conditions | scielo.br |
| Penicillium sp. | High degrading potential | Lab conditions | scielo.br |
Biostimulation, which involves the addition of nutrients or other stimulating agents to the environment, can also enhance the activity of indigenous 2,4-D-degrading microorganisms. A study on the remediation of a paddy soil contaminated with 2,4-D showed that while biostimulation alone improved degradation, a combination of repeated bioaugmentation with a 2,4-D degrading enrichment and biostimulation significantly improved the degradation of 2,4-D and its intermediate, 2-chlorophenol. researchgate.net This combined approach also led to changes in the bacterial community composition, with an increased presence of the genus Thauera, which was correlated with the high removal rates. researchgate.net In some cases, prolonged exposure of a microbial community to 2,4-D can lead to microbial adaptation and enhanced degradation upon subsequent exposures. nih.govazregents.edu
While bioremediation is generally considered a safe and environmentally friendly technology, the biosafety of the microorganisms used must be considered, particularly in the context of bioaugmentation.
The genus Burkholderia contains species that are effective degraders of various pollutants, but it also includes opportunistic human pathogens. wisdomgale.com Therefore, the use of Burkholderia species for bioremediation necessitates careful strain selection and monitoring to avoid potential health risks. wisdomgale.comresearchgate.net Some guidelines recommend handling Burkholderia pseudomallei, a select agent, in a Biosafety Level 3 facility, although some research suggests a low risk of laboratory-acquired infection when handled on an open bench in endemic regions. nih.gov
The genus Pseudomonas is widely used in bioremediation and many of its species are considered safe. jicrcr.comnih.gov However, some species, such as Pseudomonas aeruginosa, can be opportunistic pathogens. jicrcr.com
Cupriavidus metallidurans is a bacterium known for its resistance to heavy metals and has been studied for bioremediation. plos.orgnih.govresearchgate.netnih.gov For this bacterium, it has been suggested that the use of a transconjugant strain, created through the transfer of a naturally occurring plasmid rather than through genetic engineering, may not be subject to the same biosafety regulations as a genetically modified organism. plos.orgnih.govresearchgate.net General laboratory safety precautions for handling Cupriavidus metallidurans include avoiding inhalation and preventing contact with skin and mucous membranes. microbialtec.com
Adsorption and Separation Technologies
Adsorption is a prominent technology for the removal of contaminants from water, relying on the accumulation of the contaminant at the surface of a solid adsorbent material.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas, tunable pore sizes, and functionalizable structures, making them highly effective adsorbents for environmental contaminants like 2,4-D. nih.gov Several types of MOFs have been investigated for the removal of 2,4-D from aqueous solutions.
For example, a cationic MOF, UiO-66-NMe3+, exhibited a maximum adsorption capacity of 279 mg/g for 2,4-D. Another MOF, MIL-88(Fe)-NH2, has also been shown to be effective in removing 2,4-D from water. nih.gov The bimetallic La/Zn-MOF has demonstrated a high adsorption capacity of 307.5 mg/g at a pH of 6. nih.gov The adsorption mechanism for these MOFs can involve a combination of electrostatic interactions, π-π interactions, hydrogen bonding, and pore filling. researchgate.netnih.gov The table below presents a summary of the adsorption capacities of different MOFs for 2,4-D.
| MOF Type | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| UiO-66-NMe3+ | 279 | researchgate.net |
| MIL-88(Fe)-NH2 | Effective removal | nih.gov |
| La/Zn-MOF | 307.5 | nih.gov |
Adsorption Mechanisms (e.g., hydrogen bonding, π–π conjugations, electrostatic interactions)
The removal of this compound (2,4-D) from aqueous solutions through adsorption is a multifaceted process, with its efficacy governed by a combination of chemical and physical interactions. The predominant mechanisms depend on the specific characteristics of the adsorbent material, such as its surface chemistry and charge, as well as the properties of the aqueous solution, most notably its pH. Key adsorption mechanisms identified in research include electrostatic interactions, hydrogen bonding, and π–π conjugations. researchgate.net
Electrostatic Interactions
Electrostatic interaction is a primary driving force for the adsorption of 2,4-D, particularly with charged adsorbents. This mechanism is heavily influenced by the solution's pH, which dictates the surface charge of the adsorbent and the ionic state of the 2,4-D molecule. The surface charge of an adsorbent is often characterized by its point of zero charge (pHPZC), the pH at which the net surface charge is neutral. mdpi.comnih.gov At pH values below the pHPZC, the adsorbent surface is typically positively charged, and at pH values above it, the surface becomes negatively charged. mdpi.comnih.gov
Since 2,4-D is a weak acid, it exists predominantly in its anionic (negatively charged) form in aqueous solutions. mdpi.comnih.gov Consequently, a strong electrostatic attraction occurs when the adsorbent surface is positively charged (i.e., when the solution pH is below the adsorbent's pHPZC). This attraction significantly enhances the adsorption of the anionic 2,4-D molecules.
Several studies highlight the critical role of pH in facilitating electrostatic interactions:
Alumina-Graphene Oxide Granules: With a pHPZC of 7.6, this adsorbent is most effective at removing 2,4-D in a pH range of 2 to 4, where its surface is positively charged, promoting strong electrostatic attraction. mdpi.com
Layered Double Hydroxides (LDH): For a [Co–Al–Cl] LDH with a pHPZC of 5.99, experiments were conducted at a pH below this value to ensure a positive surface charge and enhance electrostatic attraction with the herbicide. nih.gov
Biochar: Sludge-derived biochar with a pHPZC of 3.77 exhibits a positively charged surface in acidic environments, which attracts the negatively charged 2,4-D molecules. mdpi.com
Amine-Modified Nanoparticles: The removal rate of 2,4-D using amine-modified magnetic nanoparticles is higher in acidic pH conditions due to the protonation of the amine (-NH2) functional groups, which creates a positive surface charge. jwent.net
| Adsorbent Material | pHPZC | Optimal pH for Adsorption | Primary Mechanism/Finding |
|---|---|---|---|
| Al2O3-Graphene Oxide Granules | 7.6 | 2.0 - 4.0 | Effective adsorption is driven by electrostatic attraction between the positive adsorbent surface and anionic 2,4-D. mdpi.com |
| [Co–Al–Cl] Layered Double Hydroxide (B78521) | 5.99 | < 5.99 | A pH below the pHPZC enhances electrostatic attraction. nih.gov |
| Amine-Modified Magnetic Nanoparticles | Not Specified | 6.0 | Higher removal in acidic pH is attributed to the protonation of -NH2 groups. jwent.net |
| Sludge-Derived Biochar | 3.77 | Acidic Conditions | A positively charged surface in acidic media attracts the negatively charged pollutant. mdpi.com |
Hydrogen Bonding
Hydrogen bonding is another significant mechanism that contributes to the adsorption of 2,4-D. This type of bond can form between hydrogen atoms in the 2,4-D molecule (e.g., from the carboxylic acid group) and electronegative atoms (such as oxygen or nitrogen) present in the functional groups on the adsorbent's surface, or vice versa.
Research has identified hydrogen bonding as a key factor in several adsorption systems:
The adsorption of 2,4-D onto the metal-organic framework (MOF) MIL-88(Fe)-NH2 is partially attributed to hydrogen bonding. acs.org
For alumina-graphene oxide granules, hydrogen bonding with surface oxygen-containing groups is a proposed mechanism, especially at higher pH levels where electrostatic attraction is less favorable. mdpi.com
The interaction between 2,4-D and steam-activated carbon derived from yellow pine sawdust also involves hydrogen bonding. researchgate.net
In the case of layered double hydroxides, hydrogen bonds can form between the interlayer water molecules and the adsorbed 2,4-D anions. nih.gov
π–π Conjugations
The aromatic structure of the 2,4-D molecule, which contains a benzene (B151609) ring, allows for π–π conjugations (also known as π–π stacking or interactions). This non-covalent interaction occurs between the electron-rich aromatic ring of 2,4-D and graphitic or aromatic structures present on the surface of an adsorbent. This mechanism is particularly relevant for carbon-based adsorbents and certain metal-organic frameworks.
Studies have confirmed the role of π–π interactions in the following cases:
The adsorption of 2,4-D on MIL-88(Fe)-NH2 is facilitated by π–π conjugations between the molecule and the adsorbent structure. acs.org
In the removal of 2,4-D by alumina-graphene oxide, π–π stacking between the aromatic ring of the herbicide and the graphene oxide component is considered a contributing mechanism. mdpi.com
The adsorption process onto steam-activated carbon is also governed in part by π–π interactions. researchgate.net
| Adsorbent Material | Reported Adsorption Mechanisms | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| MIL-88(Fe)-NH2 | Hydrogen bonding, π–π conjugations, electrostatic interactions, pore filling. acs.org | 345.25 acs.org |
| Steam-Activated Carbon (from Yellow Pine) | Electrostatic interactions, hydrogen bonding, π–π interactions, pore filling. researchgate.net | 471.70 researchgate.net |
| Al2O3-Graphene Oxide Granules | Electrostatic interactions, π–π stacking, hydrogen bonding. mdpi.com | 35.18 mdpi.com |
| Sludge-Derived Biochar (BC700) | Electrostatic interactions. mdpi.com | 7.89 mdpi.com |
| Amine-Modified Magnetic Nanoparticles | Electrostatic interactions implied via pH dependence. jwent.net | 116.3 jwent.net |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography stands as the most prevalent approach for the analysis of 2,4-D, offering high separation efficiency and sensitivity. Methodologies include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of 2,4-D, particularly for its application to non-volatile and thermally labile compounds. The separation is typically achieved on a reverse-phase column, such as a C18 or C8 column. plos.orgovid.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, which may be acidified with acetic acid or formic acid to ensure the analyte is in its non-ionized form, enhancing its retention on the non-polar stationary phase. plos.orgdeswater.com
Detection is commonly performed using Ultraviolet (UV) or Diode Array Detectors (DAD). The UV detector is often set at a wavelength where 2,4-D exhibits maximum absorbance, such as 230 nm or 280 nm. semanticscholar.org A study reported a method using a C18 column with a mobile phase of acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v) and UV detection at 283 nm. deswater.com This method demonstrated good linearity over a concentration range of 0.01–50 µg/L with a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.01 µg/L. deswater.com Another HPLC method for analyzing 2,4-D in rat serum utilized a XDB-C18 column with a gradient elution of acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid, with UV detection at 230 nm. plos.orgnih.gov This method was validated over a calibration range of 0.1–400 mg/L. plos.org
Table 1: HPLC Methods for 2,4-Dichlorophenylacetic acid Analysis
| Column | Mobile Phase | Detector | Wavelength | Application | Reference |
| 100-5-C18 (250 mm × 4.6 mm) | Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5) | UV | 283 nm | Water Samples | deswater.com |
| XDB-C18 | Acetonitrile and 0.02 M Ammonium Acetate (with 0.1% Formic Acid) | UV | 230 nm | Rat Serum | plos.orgnih.gov |
| Not Specified | Not Specified | DAD | 230 and 280 nm | Water, Sediment, and Soil | semanticscholar.org |
Gas Chromatography (GC) is another powerful tool for the analysis of 2,4-D. However, due to the low volatility of the acidic form of 2,4-D, a derivatization step is often necessary to convert it into a more volatile ester form, such as a methyl or 2-chloroethyl ester. nih.gov This derivatization is commonly achieved using reagents like diazomethane (B1218177) or BCl3/2-chloroethanol. nih.gov The official analysis of 2,4-D residues in fresh produce involves its conversion to the methyl ester form followed by GC with Electron Capture Detection (GC-ECD). nih.gov An alternative derivatizing agent, BCl3/2-chloroethanol, which forms the 2-chloroethyl ester, has been shown to provide a longer retention time and a better signal-to-noise ratio for trace level analysis by GC-ECD. nih.gov
GC coupled with Mass Spectrometry (GC-MS) provides enhanced selectivity and structural confirmation. A method for the determination of 2,4-D in water matrices utilized GC-MS for the analysis of a related compound, 2,4-dichloroanisole (B165449), with a Durabond-5MS capillary column. epa.gov Another study describes the use of a deuterated internal standard for the quantification of 2,4-D by GC with mass fragmentography. acs.org
Table 2: GC Methods for this compound Analysis
| Derivatization | Column | Detector | Application | Reference |
| Methylation (with diazomethane) | Not Specified | ECD | Fresh Produce | nih.gov |
| Esterification (with BCl3/2-chloroethanol) | Not Specified | ECD | Fresh Produce | nih.gov |
| Not Applicable (for 2,4-dichloroanisole) | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | MS | Water Matrices | epa.gov |
| Not Specified | Not Specified | Mass Fragmentography | Not Specified | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and selective determination of 2,4-D in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, often eliminating the need for derivatization. ovid.com
A simple and high-throughput LC-MS/MS method was developed for the determination of 2,4-D in soybean and corn using a mixed-mode Acclaim™ Trinity™ Q1 column. tdl.org The analysis was performed in negative ion mode, and the method demonstrated mean recoveries ranging from 86% to 107% with a relative standard deviation of less than 10% at fortification levels of 10, 100, and 500 ng/g. tdl.org Another LC-MS/MS method for the quantification of 2,4-D on solid-phase exposure sampling media utilized a C8 reversed-phase column with electrospray ionization. ovid.com For the analysis of 2,4-D and its transformation products in water, an LC-MS/MS method with a Synergi Hydro-RP column and negative-ion atmospheric pressure chemical ionization (APCI) was employed. epa.gov
Table 3: LC-MS Methods for this compound Analysis
| Column | Ionization | Application | Key Findings | Reference |
| Acclaim™ Trinity™ Q1 (mixed-mode) | Negative Ion Electrospray | Soybean and Corn | Mean recoveries 86-107%; RSD <10% | tdl.org |
| C8 reversed-phase | Electrospray | Solid-phase exposure sampling media | Average % recovery of 87-98% with RSD of 7-12% | ovid.com |
| Synergi Hydro-RP | Negative-ion APCI | Water | LOQ of 0.10 µg/L | epa.gov |
Electrophoretic Techniques
Electrophoretic techniques, particularly Capillary Electrophoresis, offer an alternative to chromatographic methods for the separation and analysis of 2,4-D.
Capillary Electrophoresis (CE) has been utilized in an immunoassay format for the detection of 2,4-D. tandfonline.comtandfonline.com This method involves a competitive binding assay where a fluorescently labeled 2,4-D analog competes with the analyte for a limited number of monoclonal antibodies. tandfonline.comtandfonline.com The free and antibody-bound fluorescent tracers are then separated by CE and detected using laser-induced fluorescence. tandfonline.comtandfonline.com The amount of free tracer is indicative of the 2,4-D concentration in the sample. tandfonline.comtandfonline.com This CE-based immunoassay has a dynamic concentration range for 2,4-D of 5 ppb to 1000 ppb in both buffer and river water. tandfonline.comtandfonline.com
Spectroscopic Methods
While often used as detectors in chromatographic and electrophoretic systems, spectroscopic methods can also be employed directly for the quantification of 2,4-D.
A simple and accurate spectrophotometric method for the determination of 2,4-D in aqueous and ether solutions has been described. uchicago.eduuchicago.edu This method relies on measuring the absorbance of 2,4-D in the ultraviolet region. The extinction coefficients for the acid have been determined in water at 2835 Å and 2300 Å, and in ether at 2845 Å. uchicago.edu Another spectrophotometric method involves the formation of an ion pair between 2,4-D and the dye Astrafloxin FF, which can then be extracted and quantified. researchgate.net The optimal pH for the recovery of this ion pair is between 6 and 11. researchgate.net
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantification of this compound (2,4-D) in various matrices. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The characteristic absorption bands for 2,4-D in aqueous solutions are located at wavelengths of 200 nm, 229 nm, and 283 nm. researchgate.net
The direct determination of 2,4-D in standard solutions by UV-Vis spectrophotometry is generally effective for concentrations higher than 1 mg/L. researchgate.netakjournals.com For enhanced sensitivity and selectivity, spectrophotometric methods can be combined with extraction procedures. One such method involves the formation of an ion pair between the anionic form of 2,4-D and a cationic dye, such as Astrafloxin. This ion pair can then be extracted into an organic solvent like toluene. The optimal conditions for this extraction are achieved at a pH range of 6–11. researchgate.net This extraction-spectrophotometric method allows for the determination of 2,4-D with a detection limit of 0.9 μg/mL. researchgate.net
High-Performance Liquid Chromatography (HPLC) systems frequently employ UV-Vis detectors for the quantification of 2,4-D following chromatographic separation. In these applications, the detector is typically set to a wavelength where 2,4-D exhibits strong absorbance, such as 230 nm or 283 nm, to ensure sensitive detection. deswater.comnih.gov
Raman Spectroscopy (for molecular interaction studies)
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and interactions of this compound. This method is particularly insensitive to interference from water, making it well-suited for studying samples in aqueous environments. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) significantly enhances the Raman signal, enabling the detection of trace amounts of analytes. A highly sensitive and selective method for detecting 2,4-D in milk has been developed using Molecularly Imprinted Polymers (MIPs) coupled with SERS. nih.gov In this approach, MIPs are used for the selective solid-phase extraction of 2,4-D, and silver nanoparticles are used as the SERS substrate. The quantification is based on the intensity of a characteristic Raman band of 2,4-D at 391 cm⁻¹. nih.govresearchgate.net This MIPs-SERS method has a limit of detection of 0.006 ppm and a limit of quantification of 0.008 ppm in milk. nih.govresearchgate.net
Raman spectroscopy is also employed to investigate the mechanisms of interaction between 2,4-D and other materials. For instance, it has been used to study the adsorption of 2,4-D onto aluminum oxide granules containing graphene oxide. The Raman spectra confirmed the presence of graphene oxide in the adsorbent material and provided insights into the surface interactions during the adsorption process. mdpi.com
Advanced and Emerging Analytical Approaches
Neutron Activation Analysis
Neutron Activation Analysis (NAA) is a highly sensitive and precise nuclear analytical technique used for determining the elemental composition of a wide variety of materials. For the analysis of this compound, NAA offers a method for indirect determination by quantifying the chlorine atoms in the molecule. akjournals.comresearchgate.net
The methodology involves irradiating the sample with neutrons, typically in a nuclear reactor. The stable chlorine-37 atoms (³⁷Cl) within the 2,4-D molecule capture a neutron to become the radioactive isotope chlorine-38 (B1222470) (³⁸Cl). The subsequent decay of ³⁸Cl emits characteristic gamma rays, which are measured using a gamma-ray spectrometer. The intensity of these gamma rays is proportional to the amount of chlorine, and thus to the concentration of 2,4-D in the sample. akjournals.comresearchgate.net
NAA is noted for its high precision, with coefficients of variation reported to be in the range of 1.0% to 5.7%. researchgate.netakjournals.com It is applicable over a broad concentration range, from 0.01 to 100 mg/L. akjournals.comresearchgate.net A key advantage of this technique is its relative simplicity compared to other methods that may require extensive and tedious chemical processing steps. akjournals.com
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step for the accurate and reliable analysis of this compound, as it serves to isolate the analyte from complex matrices, concentrate it, and convert it to a form suitable for analysis.
Extraction Techniques:
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a rapid and efficient method for extracting 2,4-D from water samples. The process typically involves adjusting the sample pH to 2, adding a water-miscible organic solvent like acetonitrile, and then adding a salt (e.g., sodium chloride) to induce phase separation. deswater.com
Solid-Phase Extraction (SPE): SPE is commonly used for the cleanup and pre-concentration of 2,4-D from aqueous samples. The process involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an appropriate solvent. epa.gov
Alkaline Hydrolysis and Liquid-Liquid Extraction: For samples like soybean and corn, an initial alkaline hydrolysis step with sodium hydroxide (B78521) can be employed to convert all forms of 2,4-D (e.g., esters, salts) into the parent acid. This is followed by acidification and extraction with a solvent such as acetonitrile. tdl.org
Protein Precipitation: For biological samples like serum, proteins can interfere with the analysis. A simple and effective preparation step is to precipitate the proteins by adding a threefold volume of acetonitrile, followed by centrifugation to separate the supernatant containing the analyte. nih.gov
Derivatization Strategies: Derivatization is often necessary for the analysis of 2,4-D by Gas Chromatography (GC) to increase its volatility and improve its chromatographic properties.
Method Validation and Performance Characteristics (e.g., detection limits, recovery, reproducibility)
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for their intended purpose. Key performance characteristics for the analysis of this compound across various techniques are summarized below.
Detection and Quantification Limits: The limits of detection (LOD) and quantification (LOQ) define the sensitivity of an analytical method.
| Analytical Technique | Matrix | LOD | LOQ | Citation |
| UV-Vis Spectrophotometry | Standard Solution | > 1 mg/L | - | researchgate.netakjournals.com |
| Extraction-Spectrophotometry | Model Solution | 0.9 µg/mL | - | researchgate.net |
| MIPs-SERS | Milk | 0.006 ppm | 0.008 ppm | nih.govresearchgate.net |
| SALLE-HPLC-UV | Water | 0.004 µg/L | 0.01 µg/L | deswater.com |
| HPLC | Water, Soil | 0.45 µg/mL | 2 µg/mL | ajol.info |
| LC/MS/MS | Water | - | 0.10 µg/L | epa.gov |
| Neutron Activation Analysis | Aqueous Solution | 0.01 mg/L (lower range) | - | akjournals.comresearchgate.net |
Recovery: Recovery studies assess the accuracy of a method by measuring the amount of analyte retrieved from a sample after the entire analytical process.
| Analytical Technique | Matrix | Fortification Level | Average Recovery (%) | Citation |
| SALLE-HPLC-UV | Water | 0.1, 2, 30 µg/L | 98.2 - 104 | deswater.com |
| LC-MS/MS | Soybean, Corn | 10, 100, 500 ng/g | 86 - 107 | tdl.org |
| LC/MS/MS | Water | 0.03 µg/L (LOD) | 74 - 146 | epa.gov |
| HPLC | Water, Soil | Not Specified | 80 - 100 | ajol.info |
| HPLC-UV | Rat Serum | 5, 50, 100 µg/mL | 100.4 - 101.9 | nih.gov |
| GC-ECD (Derivatization) | Fresh Produce | 0.1 ppm | 91 (2-chloroethyl ester) | nih.gov |
| GC-ECD (Derivatization) | Fresh Produce | 0.1 ppm | 92 (methyl ester) | nih.gov |
Reproducibility and Precision: Precision measures the degree of agreement among a series of individual measurements and is often expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV).
| Analytical Technique | Matrix | Precision Metric | Value (%) | Citation |
| Neutron Activation Analysis | Standard Solution | Coefficient of Variation | 1.0 - 5.7 | researchgate.netakjournals.com |
| LC-MS/MS | Soybean, Corn | RSD | < 10 | tdl.org |
| SALLE-HPLC-UV | Water | Intra-day RSD | 0.22 - 6.71 | deswater.com |
| SALLE-HPLC-UV | Water | Inter-day RSD | 0.39 - 6.74 | deswater.com |
Future Research Directions and Research Gaps
Elucidation of Unknown Molecular Mechanisms of Toxicity
While it is established that 2,4-Dichlorophenylacetic acid can induce oxidative stress and disrupt cellular processes, the complete picture of its molecular mechanisms of toxicity remains to be fully elucidated. Future research should prioritize identifying all cellular and molecular targets of 2,4-D. Although it is known to interact with proteins and lipids and to induce free radical formation, the precise pathways and downstream consequences of these interactions are not entirely understood. nih.gov Investigating its mutagenic action, including its role in homologous recombination, chromosome aberrations, and DNA strand breaks, is a critical area for further study. nih.gov A deeper understanding of how 2,4-D induces apoptosis, particularly its effects on mitochondrial membrane potential and caspase-dependent reactions, is also required. nih.gov
Long-Term Exposure Impacts and Low-Level Contamination Effects
The consequences of chronic, low-level exposure to this compound for both human health and various ecosystems are not yet comprehensively understood. Most toxicological studies have focused on acute or high-dose exposures, leaving a significant knowledge gap regarding the subtle, long-term effects of persistent environmental contamination. researchgate.net Research is needed to investigate the potential for cardiac remodeling, such as alterations in cardiac collagen, following chronic inhalation exposure. oup.com Furthermore, studies on early life stages of aquatic organisms have indicated that even low concentrations of 2,4-D formulations can impact survival and development, suggesting that current regulatory limits may need re-evaluation. nih.govoup.com Long-term studies are crucial to assess the risks associated with the prolonged presence of 2,4-D in water bodies and its potential impact on non-target organisms. oup.com
Development of Novel Remediation Strategies
The widespread presence of this compound in soil and water necessitates the development of more efficient and environmentally benign remediation technologies. nih.gov While microbial degradation is a promising approach, its efficiency can be limited by environmental factors and the availability of suitable microbial strains. nih.gov Future research should focus on innovative remediation techniques. This includes the development of advanced adsorbent materials, such as zinc ferrite (B1171679) nanoparticles and graphene oxide granules, which have shown high efficacy in removing 2,4-D from aqueous solutions. ekb.egmdpi.com Further investigation into electrokinetic soil flushing as an in-situ decontamination method is also warranted. researchgate.net Optimizing these novel strategies and exploring combinations of different remediation approaches could lead to more effective and sustainable solutions for contaminated sites.
Comprehensive Risk Assessment Under Co-Exposure Scenarios
In the environment, organisms are rarely exposed to a single chemical. Therefore, understanding the toxicological effects of this compound in combination with other common environmental contaminants is essential for a realistic risk assessment. Research has shown that the combined toxicity of 2,4-D and its metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), can be complex, exhibiting additive or antagonistic effects depending on the organism. nih.gov Similarly, studies on the co-exposure of 2,4-D with other herbicides, such as glyphosate (B1671968), have demonstrated synergistic toxic effects in certain organisms. researchgate.netnih.gov Future risk assessments must move beyond single-compound studies and consider the interactions of 2,4-D with other pesticides and environmental pollutants to better predict its ecological impact. nih.govcaws.org.nz
| Co-contaminant | Organism | Observed Effect | Reference |
| 2,4-Dichlorophenol (2,4-DCP) | Vibrio qinghaiensis sp.-Q67 | Additive | nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Caenorhabditis elegans | Antagonistic | nih.gov |
| Glyphosate | Caenorhabditis elegans | Synergistic | researchgate.netnih.gov |
| Diclofop-methyl | Grass weeds | Antagonistic | caws.org.nz |
| Atrazine | Grass weeds | Synergistic | caws.org.nz |
| Metribuzin | Grass weeds | Synergistic | caws.org.nz |
Understanding Microbial Ecology and Gene Transfer in Degradation
Microbial degradation is a key process in the natural attenuation of this compound in the environment. nih.gov A diverse range of bacteria capable of degrading 2,4-D has been identified, and the genetic basis for this degradation is often located on mobile genetic elements such as plasmids. nih.gov This facilitates the horizontal transfer of degradation genes between different bacterial species. Future research should focus on understanding the ecological factors that influence the distribution and activity of 2,4-D-degrading microbial communities. A deeper investigation into the mechanisms of interspecies gene transfer of catabolic genes will provide insights into the evolution of degradation pathways. nih.gov Harnessing this knowledge could lead to the development of more effective bioremediation strategies by promoting the growth and activity of indigenous degrading microorganisms or by bioaugmentation with specifically adapted strains. nih.gov
Cross-talk Between Phytohormone Pathways and this compound Action
As a synthetic auxin, this compound's primary mode of action in plants is the disruption of normal hormonal balance. xtbg.ac.cnmt.gov It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventually death in susceptible plants. xtbg.ac.cnnih.gov While its interaction with the auxin signaling pathway is well-established, the intricate cross-talk with other phytohormone pathways requires further investigation. xtbg.ac.cn Research has shown that 2,4-D can modulate the expression of genes involved in the ethylene (B1197577) and abscisic acid (ABA) pathways. nih.govnih.gov Specifically, it can induce the biosynthesis of ethylene and, at high concentrations, ABA. nih.gov Understanding the complex interplay between 2,4-D and these hormonal signaling networks is crucial for a complete picture of its herbicidal activity and potential non-target effects in plants.
| Phytohormone Pathway | Interaction with this compound | Effect | Reference |
| Auxin | Mimics IAA, binds to auxin receptors (e.g., TIR1). | Disrupts normal growth and development. | xtbg.ac.cn |
| Ethylene | Induces biosynthesis at low concentrations. | Contributes to senescence. | nih.govnih.gov |
| Abscisic Acid (ABA) | Induces biosynthesis at high concentrations. | Mediates plant death via stomatal closure. | xtbg.ac.cnnih.gov |
Q & A
Q. Which analytical methods are recommended for quantifying this compound in environmental matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) are standard for quantification. For trace detection in biological samples, molecularly imprinted polymer surface-enhanced Raman spectroscopy (MIP SERS) improves sensitivity and selectivity by targeting specific functional groups (e.g., carboxyl and chlorine moieties) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use N95 respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, and ocular exposure. Work in a fume hood with proper ventilation. Store the compound in airtight containers away from oxidizers, and dispose of waste via neutralization with alkaline solutions followed by incineration .
Advanced Research Questions
Q. How can researchers address contradictions in environmental exposure data for this compound?
- Methodological Answer : Inconsistencies often arise from variability in sample handling (e.g., contamination risks, analyte stability) and external factors (e.g., seasonal application rates). To resolve contradictions:
- Validate biomonitoring studies by reporting both creatinine-adjusted and unadjusted urinary concentrations.
- Document quality control measures (e.g., spike-recovery tests, storage conditions) to ensure analyte integrity.
- Use longitudinal sampling to account for temporal variability in exposure .
Q. What mechanisms govern the adsorption efficiency of this compound in aqueous systems, and how can they be optimized?
- Methodological Answer : Metal-organic frameworks (MOFs) like MIL-88(Fe)-NH2 exhibit high adsorption due to hydrogen bonding and π-π interactions between the aromatic rings of the compound and the MOF structure. Optimize pH (3–5) to enhance electrostatic attraction between the protonated carboxyl group of 2,4-D and the adsorbent. Kinetic studies should employ pseudo-second-order models to assess diffusion mechanisms .
Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound in contaminated water?
- Methodological Answer : Ozonation (O₃/plasma systems) achieves >99% degradation in 30 minutes by generating hydroxyl radicals. Solar photo-Fenton processes using Fe²⁺/H₂O₂ under UV-Vis light are cost-effective for field applications. Monitor intermediates like 2,4-dichlorophenol via LC-MS to ensure complete mineralization and avoid toxic byproducts .
Q. How should toxicokinetic studies be designed to evaluate human exposure to this compound?
- Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) models to account for short half-lives (<24 hours) and variable exposure routes (oral, dermal). Use repeated biomonitoring of urinary metabolites (e.g., free and conjugated forms) with tandem mass spectrometry. Adjust for covariates like creatinine levels and temporal application patterns .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
